Benzimidazole, 1-(2-aminoethyl)-
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGUUDIJIOTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204184 | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-34-2 | |
| Record name | 1H-Benzimidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 1-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Aminoethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-aminoethyl)benzimidazole, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of extensive published experimental data for this specific isomer, this guide combines available information for its hydrochloride salt with predicted values for the free base, generated using established computational models. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further research and validation. Additionally, this guide explores the potential biological activities of 1-(2-aminoethyl)benzimidazole based on the known pharmacology of related benzimidazole derivatives, highlighting its potential as a scaffold for drug discovery.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, and anti-inflammatory properties. The substituent at the 1-position of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses specifically on 1-(2-aminoethyl)benzimidazole, providing a detailed analysis of its physicochemical characteristics to support research and development efforts.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of 1-(2-aminoethyl)benzimidazole.
Quantitative Data Summary
Due to the limited availability of experimental data for the free base of 1-(2-aminoethyl)benzimidazole, the following table includes information for its hydrochloride salt where available, alongside computationally predicted values for the free base. These predictions were generated using the SwissADME and ChemAxon platforms.
| Property | Value (1-(2-Aminoethyl)benzimidazole) | Value (1-(2-Aminoethyl)benzimidazole HCl) | Data Type |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₂ClN₃ | - |
| Molecular Weight | 161.21 g/mol | 197.67 g/mol [1] | Experimental |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| pKa (most basic) | 8.50 ± 0.10 | Not applicable | Predicted |
| logP (Octanol/Water) | 1.35 | Not applicable | Predicted |
| Aqueous Solubility | 1.15e+04 mg/L (Soluble) | Likely higher than free base | Predicted |
| CAS Number | Not assigned | 1085300-74-8[1][2] | - |
Predicted Physicochemical Profile (SwissADME)
The following table summarizes the predicted physicochemical properties of 1-(2-aminoethyl)benzimidazole (free base) as calculated by the SwissADME web tool.
| Property | Predicted Value |
| Molecular Weight | 161.21 g/mol |
| logP (iLOGP) | 1.35 |
| logP (XLOGP3) | 1.11 |
| logP (WLOGP) | 0.89 |
| logP (MLOGP) | 0.98 |
| logP (SILICOS-IT) | 1.48 |
| Consensus logP | 1.16 |
| ESOL logS | -1.15 |
| ESOL Solubility (mol/L) | 7.10E-02 |
| ESOL Solubility (mg/mL) | 11.45 |
| Ali logS | -1.78 |
| Ali Solubility (mol/L) | 1.65E-02 |
| Ali Solubility (mg/mL) | 2.66 |
| SILICOS-IT logSw | -1.82 |
| SILICOS-IT Solubility (mol/L) | 1.51E-02 |
| SILICOS-IT Solubility (mg/mL) | 2.44 |
| GI Absorption | High |
| BBB Permeant | Yes |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| logKp (skin permeation) | -7.03 cm/s |
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, this section provides detailed methodologies for key experiments.
Synthesis of 1-(2-Aminoethyl)benzimidazole
Workflow for the Synthesis of 1-(2-Aminoethyl)benzimidazole
Caption: Synthetic workflow for 1-(2-aminoethyl)benzimidazole.
Step 1: N-Alkylation of Benzimidazole
-
To a solution of benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to form the benzimidazolide anion.
-
Add N-(2-bromoethyl)phthalimide to the reaction mixture.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water to precipitate the product, 1-(2-phthalimidoethyl)benzimidazole.
-
Filter, wash with water, and dry the crude product.
Step 2: Deprotection
-
Dissolve the crude 1-(2-phthalimidoethyl)benzimidazole in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous acid (e.g., HCl) to precipitate the phthalhydrazide byproduct.
-
Filter off the precipitate and neutralize the filtrate with a base (e.g., NaOH) to precipitate the desired product, 1-(2-aminoethyl)benzimidazole.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, affecting its solubility and biological activity.
Experimental Workflow for pKa Determination
References
The Multifaceted Biological Activities of 1-(2-Aminoethyl)benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(2-aminoethyl)benzimidazole represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and antihistaminic properties. Detailed experimental protocols for key biological assays are provided, and quantitative structure-activity relationship data are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a wide range of biological activities. The introduction of a 2-aminoethyl substituent at the N1 position of the benzimidazole ring system has proven to be a fruitful strategy in the development of novel therapeutic agents. This guide will explore the diverse biological activities of these derivatives, providing a comprehensive resource for researchers in the field.
Synthesis of 1-(2-Aminoethyl)benzimidazole Derivatives
The synthesis of 1-(2-aminoethyl)benzimidazole derivatives typically involves a multi-step process. A general and efficient method for the synthesis of the core structure and its subsequent derivatization is outlined below.
General Synthetic Procedure
A common route to synthesize 1,2-disubstituted benzimidazoles involves the condensation of o-phenylenediamines with various aldehydes or carboxylic acids. For the specific synthesis of 1-(2-aminoethyl)benzimidazole derivatives, a typical procedure involves the reaction of an appropriate o-phenylenediamine with a protected 2-aminoethyl containing reagent, followed by cyclization and deprotection.
Experimental Protocol: Synthesis of a 1,2-disubstituted benzimidazole derivative
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Step 1: Condensation
-
A mixture of an o-phenylenediamine (1 mmol) and an appropriate aldehyde (1 mmol) is stirred in a suitable solvent such as ethanol or dimethylformamide.
-
A catalytic amount of an acid or a base may be added to facilitate the reaction.
-
The reaction mixture is heated under reflux for several hours and monitored by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization/Oxidation
-
Once the initial condensation is complete, an oxidizing agent such as sodium metabisulfite or air is introduced to promote the cyclization and formation of the benzimidazole ring.
-
-
Step 3: N-Alkylation
-
The resulting 2-substituted benzimidazole is then N-alkylated using a protected 2-bromoethylamine or a similar electrophile in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile.
-
-
Step 4: Deprotection
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The protecting group on the aminoethyl side chain is removed under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield the final 1-(2-aminoethyl)benzimidazole derivative.
-
-
Purification
-
The final product is purified by recrystallization or column chromatography.
-
A generalized workflow for the synthesis is depicted in the diagram below.
Anticancer Activity
Numerous 1-(2-aminoethyl)benzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 1-(2-aminoethyl)benzimidazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZD-1 | HCT116 (Colon) | 3.33 | [1] |
| SW480 (Colon) | 6.77 | [1] | |
| BZD-2 | MCF-7 (Breast) | 1.8 | [2] |
| K-562 (Leukemia) | 7.8 | [2] | |
| BZD-3 | HepG2 (Liver) | 0.39 µg/mL | [2] |
| Huh7 (Liver) | 0.32 µg/mL | [2] | |
| BZD-4 | MDA-MB-231 (Breast) | 16.38 | [2] |
| BZD-5 | H103 | 11.64 | [3] |
| H314 | 16.68 | [3] | |
| HCT116 | 13.30 | [3] | |
| BZD-6 | T98G (Glioblastoma) | < 50 µg/mL | [4] |
| PC3 (Prostate) | < 50 µg/mL | [4] | |
| H69AR (Lung) | < 50 µg/mL | [4] | |
| BZD-7 | SK-Mel-28 (Melanoma) | 0.002 mmol/L | [5] |
| BZD-8 | PARP-1 inhibition | 18 nmol/L | [6] |
| PARP-2 inhibition | 42 nmol/L | [6] | |
| BZD-9 | c-Met inhibition | 0.030 µmol/L | [6] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: As described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and then stain with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways in Anticancer Activity
The anticancer effects of 1-(2-aminoethyl)benzimidazole derivatives are often mediated through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Antimicrobial Activity
Derivatives of 1-(2-aminoethyl)benzimidazole have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BZD-A | Klebsiella pneumoniae | 20 | [7] |
| BZD-B | E. coli (tolC-mutant) | 2 | [8] |
| E. coli (wild-type) + Colistin | 8-16 | [8] | |
| K. pneumoniae + Colistin | 8-16 | [8] | |
| A. baumannii + Colistin | 8-16 | [8] | |
| P. aeruginosa + Colistin | 8-16 | [8] | |
| BZD-C | S. aureus | 15.6 | [9] |
| S. epidermidis | 15.6 | [9] | |
| M. luteus | <15.6 | [9] | |
| BZD-D | MRSA | 16 | [10] |
| E. faecalis | 32 | [10] | |
| BZD-E | C. albicans | 16 | [10] |
| A. niger | 32 | [10] |
Experimental Protocols for Antimicrobial Activity Evaluation
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the benzimidazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Inoculation: Spread a standardized microbial suspension evenly onto the surface of an agar plate.
-
Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Antihistaminic Activity
Certain 1-(2-aminoethyl)benzimidazole derivatives have been investigated for their potential as histamine H1 receptor antagonists, which are useful in the treatment of allergic conditions.
Quantitative Data: H1 Receptor Binding Affinity
The binding affinity of these compounds to the histamine H1 receptor is often expressed as the inhibitor constant (Ki) or pA2 value.
| Compound ID | Parameter | Value | Reference |
| BZD-H1 | pA2 (guinea pig ileum) | 7.98-8.10 | [11][12] |
| BZD-H2 | Ki (human CB1 receptor) | 3170 nM | [13] |
| Ki (human CB2 receptor) | 3.3 nM | [13] | |
| BZD-H3 | IC50 (Bradykinin B1 receptor) | 0.3 nM | [13] |
Experimental Protocol for H1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the histamine H1 receptor.
-
Competition Binding: Incubate the membranes with a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The 1-(2-aminoethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable array of biological activities. This guide has provided a comprehensive overview of their synthesis, anticancer, antimicrobial, and antihistaminic properties. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical entity. The elucidation of their mechanisms of action, aided by the visualization of key signaling pathways, will undoubtedly spur further investigations into the full therapeutic potential of this promising class of compounds.
References
- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
- 12. US5877187A - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-(2-aminoethyl)benzimidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic analysis of the heterocyclic compound 1-(2-aminoethyl)benzimidazole, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of available scientific literature and spectral databases was conducted to collate quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). However, a complete, unified set of experimental spectroscopic data for 1-(2-aminoethyl)benzimidazole could not be sourced from the available literature.
This guide will therefore present a summary of the typical spectroscopic characteristics of the benzimidazole core and related substituted derivatives to provide a foundational understanding. Furthermore, it will outline standardized experimental protocols for acquiring NMR, IR, and MS data for similar organic compounds. Due to the absence of specific data for 1-(2-aminoethyl)benzimidazole, the requested quantitative data tables and specific signaling pathway diagrams for this exact molecule cannot be generated at this time. Instead, a logical workflow for the synthesis of benzimidazole derivatives is provided.
Introduction to Benzimidazole Spectroscopy
The benzimidazole scaffold is a key structural motif in a multitude of pharmacologically active compounds. Spectroscopic techniques are indispensable for the structural elucidation and confirmation of these molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity. For 1-substituted benzimidazoles, the asymmetry of the molecule results in distinct signals for each of the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. For 1-(2-aminoethyl)benzimidazole, key vibrational bands would be expected for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the benzimidazole ring system.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak (M+) would be expected, along with fragment ions corresponding to the loss of parts of the aminoethyl side chain and cleavage of the benzimidazole ring.
Spectroscopic Data for Related Benzimidazole Derivatives
While specific data for 1-(2-aminoethyl)benzimidazole is not available, the following provides a general expectation of the spectral features based on closely related and isomeric compounds. For instance, spectral data for 1-methyl-1H-benzo[d]imidazole shows characteristic aromatic proton signals and a singlet for the methyl group in the ¹H NMR spectrum[1]. In the ¹³C NMR spectrum, distinct signals for all aromatic carbons and the methyl carbon are observed[1]. The mass spectrum of 1-methyl-1H-benzo[d]imidazole shows a prominent molecular ion peak[1].
Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of 1-(2-aminoethyl)benzimidazole, should a sample become available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field. .
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay, and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like 1-(2-aminoethyl)benzimidazole and typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
-
Logical Workflow for Synthesis and Analysis
The synthesis of 1,2-disubstituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of such compounds.
Caption: General workflow for benzimidazole synthesis and analysis.
Conclusion
References
Quantum Chemical Blueprint for 1-(2-aminoethyl)benzimidazole: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive computational framework for the quantum chemical analysis of 1-(2-aminoethyl)benzimidazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While extensive research exists for the broader benzimidazole class, a specific, in-depth computational study on this particular isomer is not yet prevalent in published literature. This guide, therefore, serves as a robust blueprint for researchers, scientists, and drug development professionals to conduct such an analysis, leveraging established theoretical protocols to elucidate its structural, electronic, and spectroscopic properties.
The methodologies and data presented herein are synthesized from computational studies on analogous benzimidazole derivatives and are intended to be illustrative of the expected outcomes of a dedicated quantum chemical investigation.
Computational Methodology: A Protocol for In Silico Analysis
The following protocol outlines a detailed workflow for the quantum chemical characterization of 1-(2-aminoethyl)benzimidazole using Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[1]
1.1 Molecular Geometry Optimization
The initial step involves the full geometry optimization of the 1-(2-aminoethyl)benzimidazole molecule. This is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
-
Level of Theory: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.[1]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for describing the electronic structure and vibrational modes.[2]
-
Software: The Gaussian suite of programs is a standard tool for these types of calculations.[1]
1.2 Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation. The potential energy distribution (PED) can be calculated to assign the vibrational modes to specific molecular motions.[2]
1.3 Electronic Property Calculations
Several key electronic properties should be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
1.4 Spectroscopic Simulations
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts, which are essential for structural elucidation and can be directly compared with experimental NMR data.
Predicted Quantitative Data
The following tables present hypothetical yet representative data that would be expected from the computational analysis of 1-(2-aminoethyl)benzimidazole, based on the methodologies described above.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-C2 | 1.385 |
| C2-N3 | 1.320 | |
| N1-C7a | 1.395 | |
| C8-C9 | 1.525 | |
| C9-N10 | 1.460 | |
| Bond Angle (°) | C2-N1-C7a | 108.5 |
| N1-C2-N3 | 112.0 | |
| N1-C8-C9 | 110.5 | |
| Dihedral Angle (°) | C7a-N1-C8-C9 | 175.0 |
| N1-C8-C9-N10 | 65.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm-1) | IR Intensity | Assignment (PED) |
| ν1 | 3450 | High | N-H stretch (NH2) |
| ν2 | 3080 | Medium | C-H stretch (aromatic) |
| ν3 | 2950 | Medium | C-H stretch (aliphatic) |
| ν4 | 1620 | High | C=N stretch |
| ν5 | 1450 | High | C=C stretch (aromatic) |
| ν6 | 1280 | Medium | C-N stretch |
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
| Dipole Moment (Debye) | 3.45 |
Interplay of Calculated Properties
The relationship between the various calculated parameters provides a holistic understanding of the molecule's behavior. The optimized geometry dictates the electronic properties, which in turn determine the molecule's reactivity and spectroscopic signatures.
Conclusion and Future Directions
This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of 1-(2-aminoethyl)benzimidazole. The proposed DFT-based calculations will yield crucial data on the molecule's geometry, stability, electronic properties, and spectroscopic characteristics. These computational insights are invaluable for understanding its structure-activity relationship (SAR), predicting its behavior in biological systems, and guiding the rational design of new benzimidazole-based therapeutic agents.
It is strongly recommended that the theoretical results be validated against experimental data. Synthesis and characterization of 1-(2-aminoethyl)benzimidazole, followed by techniques such as X-ray crystallography, FTIR, UV-Vis, and NMR spectroscopy, would provide the necessary experimental benchmarks to confirm and refine the computational models. The synergy between these computational and experimental approaches will undoubtedly accelerate the drug discovery and development process for this promising class of compounds.
References
The Evolution of Benzimidazole Synthesis: A Technical Guide for the Modern Chemist
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The journey of benzimidazole synthesis began in 1872 with Hoebrecker's synthesis of 2,5-dimethyl-1H-benzimidazole.[1] This was shortly followed by the seminal work of Ladenburg, who reported the condensation of an aromatic diamine with a carboxylic acid, a method now famously known as the Phillips-Ladenburg synthesis. These early discoveries laid the foundation for a rich and evolving field of synthetic chemistry. This technical guide provides an in-depth exploration of the historical development of benzimidazole synthesis, from its classical roots to contemporary catalytic and green methodologies. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of key synthetic strategies, detailed experimental protocols, and a comparative analysis of their efficiencies.
Classical Approaches: The Foundation of Benzimidazole Synthesis
The earliest methods for constructing the benzimidazole core remain relevant for their simplicity and broad applicability. These foundational reactions typically involve the condensation of an o-phenylenediamine with a suitable one-carbon electrophile.
The Phillips-Ladenburg Synthesis
The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often with heating.[2][3] This method is versatile for the preparation of a wide range of 2-substituted benzimidazoles.[4]
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole [2]
-
Materials: o-phenylenediamine (0.1 mol), Acetic acid (0.12 mol), 4N Hydrochloric acid (50 mL), 10% Sodium hydroxide solution.
-
Procedure:
-
A mixture of o-phenylenediamine and acetic acid is prepared in a round-bottom flask.
-
4N Hydrochloric acid is added to the mixture.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the solution is neutralized by the dropwise addition of 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-methylbenzimidazole.
-
The Weidenhagen Reaction
Another classical approach is the Weidenhagen reaction, which utilizes an aldehyde as the one-carbon source. This method involves the condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent, to form the benzimidazole ring.[4]
Experimental Protocol: Weidenhagen-Type Synthesis of 2-Arylbenzimidazoles [5]
-
Materials: o-phenylenediamine (0.01 mol), Aromatic aldehyde (0.01 mol), p-Toluenesulfonic acid (p-TsOH) (20 ml), Dimethylformamide (DMF) (3 ml), Sodium carbonate (0.01 mol), Water.
-
Procedure:
-
A solution of the aldehyde, o-phenylenediamine, and DMF is mixed with p-TsOH.
-
The mixture is heated and stirred at 80°C for 2-3 hours.
-
After cooling to room temperature, the mixture is added dropwise with stirring into a mixture of sodium carbonate and water.
-
The product is filtered, washed with water, and then dried.
-
The Dawn of Catalysis: Transition-Metal Mediated Syntheses
The advent of transition-metal catalysis revolutionized benzimidazole synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance. Copper and palladium catalysts have been particularly prominent in this evolution.[6][7][8]
Copper-Catalyzed Synthesis
Copper catalysts are widely employed for the intramolecular N-arylation of amidines and for one-pot syntheses from o-phenylenediamines and various coupling partners.[6][9] These methods often proceed through a domino reaction sequence involving C-N bond formation.[9]
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 2-Arylaminobenzimidazoles [9]
-
Materials: Substituted thiourea (1.0 mmol), o-bromoaniline (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), Cs₂CO₃ (2.0 mmol), Dioxane (3 mL).
-
Procedure:
-
A mixture of the substituted thiourea, o-bromoaniline, CuI, L-proline, and Cs₂CO₃ is taken in a sealed tube.
-
Dioxane is added, and the reaction mixture is stirred at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The organic layer is evaporated, and the crude product is purified by silica gel column chromatography.
-
Palladium-Catalyzed Synthesis
Palladium catalysts have enabled the development of sophisticated cascade reactions for the regiocontrolled synthesis of N-arylbenzimidazoles.[7][10] These methods often involve selective C-H activation and C-N bond-forming steps.[11]
Modern Era: Green and Efficient Methodologies
Contemporary benzimidazole synthesis focuses on the principles of green chemistry, emphasizing the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.[12]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[13][14][15][16] Both solvent-free and solvent-based microwave-assisted protocols have been developed.
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles [13]
-
Materials: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1% mol).
-
Procedure:
-
To N-phenyl-o-phenylenediamine and Er(OTf)₃ in a 3 mL glass vial, the aldehyde is added.
-
The mixture is reacted for 5 minutes in a microwave instrument at a fixed temperature of 60 °C.
-
The reaction is monitored by TLC and GC/MS analyses.
-
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity and reduced waste generation.[17][18][19][20]
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles using Lanthanum Chloride [17]
-
Materials: o-phenylenediamine (1.0 mmol), Aldehyde (1.2 mmol), Lanthanum chloride (10 mol%), Acetonitrile (5 ml), Ethyl acetate, Water, Brine, Na₂SO₄.
-
Procedure:
-
A mixture of o-phenylenediamine and aldehyde in the presence of lanthanum chloride is stirred in acetonitrile at room temperature.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Quantitative Data Summary
The following tables provide a comparative overview of the reaction conditions and yields for various benzimidazole synthesis methods.
Table 1: Classical Benzimidazole Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phillips-Ladenburg | o-phenylenediamine, Acetic acid | HCl | - | Reflux | 4 | High |
| Weidenhagen-Type | o-phenylenediamine, Aldehyde | p-TsOH | DMF | 80 | 2-3 | High |
Table 2: Modern Benzimidazole Synthesis Methods
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Copper-Catalyzed One-Pot | Thiourea, o-bromoaniline | CuI/L-proline | Dioxane | 100 | 12 h | up to 96% |
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Aldehyde | Er(OTf)₃ | Solvent-free | 60 | 5 min | up to 99% |
| One-Pot (LaCl₃) | o-phenylenediamine, Aldehyde | LaCl₃ | Acetonitrile | Room Temp. | 2 | up to 95% |
| Ultrasonic Irradiation | o-phenylenediamine, Aldehyde | ZnFe₂O₄ | Ethanol | - | 30 min | 88-92% |
| Solvent-Free Grinding | o-phenylenediamine, Organic acid/aldehyde | None | Solvent-free | 140 | 1-2 h | 55-92% |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical progression and key mechanisms in benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles | MDPI [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. jocpr.com [jocpr.com]
- 17. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
- 19. cjm.ichem.md [cjm.ichem.md]
- 20. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols for Anticancer Assays Using 1-(2-aminoethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a comprehensive guide for evaluating the anticancer potential of benzimidazole derivatives, using 1-(2-aminoethyl)benzimidazole as a representative compound. Due to a lack of publicly available research data specifically on the anticancer properties of 1-(2-aminoethyl)benzimidazole, the quantitative data presented in the tables are hypothetical and for illustrative purposes only . These examples are intended to guide researchers in data presentation and interpretation. The described mechanisms of action and signaling pathways are based on the general activity of the broader class of anticancer benzimidazole compounds.
Introduction
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds are known to exert their anticancer action through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5] 1-(2-aminoethyl)benzimidazole is a benzimidazole derivative that holds potential as an anticancer agent. This document provides detailed protocols for a panel of in vitro assays to characterize its cytotoxic and apoptotic effects on cancer cell lines.
Potential Mechanisms of Action of Anticancer Benzimidazoles
Benzimidazole derivatives have been reported to exhibit anticancer activity through multiple mechanisms:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6][7]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at various phases, most commonly at the G2/M phase, thereby inhibiting cell proliferation.[4][8]
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest and cell death.[3]
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as EGFR, which are crucial for cancer cell signaling and survival.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can bind to DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 1-(2-aminoethyl)benzimidazole in culture medium. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: Hypothetical Cytotoxicity of 1-(2-aminoethyl)benzimidazole on Various Cancer Cell Lines.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 45.2 |
| 48 | 25.8 | |
| 72 | 15.1 | |
| A549 (Lung Cancer) | 24 | 52.7 |
| 48 | 31.4 | |
| 72 | 18.9 | |
| HeLa (Cervical Cancer) | 24 | 60.1 |
| 48 | 38.6 | |
| 72 | 22.5 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 1-(2-aminoethyl)benzimidazole at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
Table 2: Hypothetical Apoptosis Induction by 1-(2-aminoethyl)benzimidazole in MCF-7 Cells (48h Treatment).
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1-(2-aminoethyl)benzimidazole | 25.8 (IC50) | 48.6 ± 3.5 | 28.3 ± 2.9 | 19.7 ± 2.4 | 3.4 ± 1.1 |
| 1-(2-aminoethyl)benzimidazole | 51.6 (2x IC50) | 22.1 ± 2.8 | 35.7 ± 3.1 | 38.2 ± 3.6 | 4.0 ± 1.3 |
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with 1-(2-aminoethyl)benzimidazole as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with 1-(2-aminoethyl)benzimidazole (48h).
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 1-(2-aminoethyl)benzimidazole | 31.4 (IC50) | 42.8 ± 2.9 | 20.5 ± 2.1 | 36.7 ± 3.4 |
| 1-(2-aminoethyl)benzimidazole | 62.8 (2x IC50) | 35.1 ± 3.1 | 15.2 ± 1.8 | 49.7 ± 4.2 |
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of 1-(2-aminoethyl)benzimidazole on key signaling proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with 1-(2-aminoethyl)benzimidazole, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
Data Presentation:
Table 4: Hypothetical Modulation of Apoptotic and Cell Cycle Proteins by 1-(2-aminoethyl)benzimidazole in MCF-7 Cells (48h).
| Treatment | Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression | Cleaved Caspase-3 | Relative Cyclin B1 Expression |
| Vehicle Control | 0 | 1.00 | 1.00 | Not Detected | 1.00 |
| 1-(2-aminoethyl)benzimidazole | 25.8 (IC50) | 0.45 | 2.10 | Detected | 0.35 |
| 1-(2-aminoethyl)benzimidazole | 51.6 (2x IC50) | 0.21 | 3.50 | Strongly Detected | 0.15 |
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of 1-(2-aminoethyl)benzimidazole.
Caption: A generalized signaling pathway for apoptosis induction by anticancer benzimidazole derivatives.
References
- 1. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 2. acu.edu.in [acu.edu.in]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co(II), Cu(II), and Zn(II) thio-bis(benzimidazole) complexes induce apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Aminoethyl)benzimidazole in Antimicrobial Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1-(2-aminoethyl)benzimidazole and its derivatives in antimicrobial research. Benzimidazole-based compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2][3] The structural versatility of the benzimidazole scaffold allows for the development of derivatives with enhanced efficacy and specificity, making it a promising area for the discovery of new antimicrobial agents.[4]
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
While specific quantitative data for 1-(2-aminoethyl)benzimidazole is not extensively available in the reviewed literature, studies on closely related derivatives, such as (S)-2-ethanaminebenzimidazole, provide valuable insights into the potential antimicrobial efficacy of this class of compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains, offering a comparative perspective.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| (S)-2-ethanaminebenzimidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | Ciprofloxacin | Not specified |
| Benzimidazole derivative 6c | E. coli JW55031 (TolC mutant) | 2 | - | - |
| Benzimidazole derivative 6c (with Colistin) | E. coli BW25113 (wild-type) | 8-16 | - | - |
| Benzimidazole derivative 6c (with Colistin) | K. pneumoniae | 8-16 | - | - |
| Benzimidazole derivative 6c (with Colistin) | A. baumannii | 8-16 | - | - |
| Benzimidazole derivative 6c (with Colistin) | P. aeruginosa | 8-16 | - | - |
Source: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents, Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| (S)-2-ethanaminebenzimidazole derivatives (23 compounds) | Various fungal strains | Equivalent or greater potency than Amphotericin B | Amphotericin B | Not specified |
Source: Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial activity of 1-(2-aminoethyl)benzimidazole. These are based on standard methodologies frequently cited in the literature for testing benzimidazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
1-(2-aminoethyl)benzimidazole
-
Test microorganisms (bacterial and/or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh 18-24 hour culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 1-(2-aminoethyl)benzimidazole in DMSO.
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth (MHB or RPMI) within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with microorganism and broth, no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 28-35°C for 24-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The growth can also be assessed by measuring the absorbance at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Protocol:
-
Subculturing from MIC wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of 1-(2-aminoethyl)benzimidazole.
Potential Mechanism of Action of Benzimidazole Derivatives
The antimicrobial mechanism of action for benzimidazole derivatives can vary but often involves the inhibition of essential cellular processes. While a specific pathway for 1-(2-aminoethyl)benzimidazole is not yet elucidated, a generalized potential mechanism involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-aminoethyl)benzimidazole as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring the versatile ligand, 1-(2-aminoethyl)benzimidazole. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of experimental workflows and relevant biological signaling pathways.
Introduction
1-(2-aminoethyl)benzimidazole is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the imidazole ring and the terminal amino group of the ethyl side chain. The resulting metal complexes have garnered significant interest due to their diverse applications in medicinal chemistry, catalysis, and materials science. The benzimidazole moiety, a key structural component, is found in various biologically active molecules, and its incorporation into metal complexes can enhance their therapeutic potential. These complexes have shown promise as anticancer, antimicrobial, and catalytic agents.
Synthesis Protocols
Synthesis of 1-(2-aminoethyl)benzimidazole Ligand
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. The synthesis of 1-(2-aminoethyl)benzimidazole can be achieved by reacting o-phenylenediamine with β-alanine. A general procedure, adapted from the work of Cescon & Day (1962), is outlined below.[1][2][3][4][5]
Experimental Protocol: Synthesis of 1-(2-aminoethyl)benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and β-alanine (1.1 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid or a mixture of phosphoric acid and polyphosphoric acid.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 130-200°C for 12-20 hours under an inert atmosphere (e.g., nitrogen).
-
Work-up: After cooling, carefully add water to the reaction mixture. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Synthesis of Metal Complexes
The synthesis of metal complexes with 1-(2-aminoethyl)benzimidazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve 1-(2-aminoethyl)benzimidazole (2 equivalents) in a suitable solvent (e.g., methanol, ethanol).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Co(NO₃)₂) (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Complex Formation: Stir the reaction mixture for several hours (typically 4-15 hours). The formation of a precipitate indicates the formation of the complex.
-
Isolation and Purification: Collect the precipitate by filtration, wash with the solvent and a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.[1]
Quantitative Data of Metal Complexes
The following tables summarize key quantitative data for metal complexes of 1-(2-aminoethyl)benzimidazole and structurally related ligands.
Table 1: Stability Constants of Metal Complexes with Benzimidazole-based Ligands
| Metal Ion | Ligand | Log K | Method | Reference |
| Cd(II) | 2-(aminomethyl)benzimidazole | 9.20 | Potentiometric Titration | [6][7] |
| Zn(II) | 2-(aminomethyl)benzimidazole | 13.50 | Potentiometric Titration | [6] |
| Cu(II) | 2-(aminomethyl)benzimidazole | 16.67 | Potentiometric Titration | [6] |
Table 2: DNA Binding Constants of Copper(II) Complexes with Benzimidazole-based Ligands
| Complex | Ligand | Kb (M-1) | Binding Mode | Reference |
| [Cu(L¹)Cl]₂·CH₃OH | N-(benzimidazol-2-ylmethyl)-5-chlorosalicylideneimine | 1.81 x 10⁴ | Partial Intercalation | [8] |
| [Cu(L²)Cl]₂·CH₃OH | N-(benzimidazol-2-ylmethyl)-salicylideneimine | 1.37 x 10⁴ | Partial Intercalation | [8] |
| [Cu(BMA)Cl₂]·(CH₃OH) | N,N'-bis(benzimidazol-2-yl-methyl)amine | 1.24 x 10⁴ | - | [9] |
| --INVALID-LINK--₂ | 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane | 1.0 x 10⁵ | Intercalation | [10] |
| Copper(II) Complex 2 | (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-ol | 3.27 x 10⁵ | Moderate to Strong Binding | [11][12] |
Table 3: Cytotoxicity (IC₅₀ Values) of Metal Complexes with Benzimidazole-based Ligands
| Complex | Ligand | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L¹)Cl]₂·CH₃OH | N-(benzimidazol-2-ylmethyl)-5-chlorosalicylideneimine | MCF-7 | 16.9 ± 1.5 | [8] |
| [Cu(L¹)Cl]₂·CH₃OH | N-(benzimidazol-2-ylmethyl)-5-chlorosalicylideneimine | COLO205 | 16.5 ± 3.4 | [8] |
| Zinc(II) Complex C1 | Benzimidazole derivative | T98G | 30.05 µg/mL | [1] |
| Zinc(II) Complex C4 | Benzimidazole derivative | T98G | 24.29 µg/mL | [1] |
| --INVALID-LINK--₂ | 2,6-bis(1-phenyl-1H-benzo[d]imidazol-2-yl)pyridine | MCF-7 | 2.9 | [13][14] |
| Copper(II) Complex 1 | Benzimidazole-derived "BnI" ligand | MDA-MB 231 | Promising (comparable to cisplatin) | [11] |
Applications and Biological Activity
Metal complexes of 1-(2-aminoethyl)benzimidazole and its derivatives have demonstrated significant potential in various fields, particularly in cancer therapy and catalysis.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of copper and zinc complexes with benzimidazole-based ligands against various cancer cell lines.[11][12] The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Key Signaling Pathways in Anticancer Activity:
-
Intrinsic Mitochondrial Apoptosis Pathway: Some copper-benzimidazole complexes have been shown to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[8][9][15]
-
p53-Mediated Apoptosis: Certain zinc-benzimidazole complexes can trigger DNA damage, leading to the phosphorylation and activation of the tumor suppressor protein p53, which in turn initiates apoptosis.[13][14]
-
JAK/STAT Pathway Inhibition: Some copper complexes of benzimidazole hydrazones have been found to inhibit the JAK/STAT signaling pathway, which is often dysregulated in cancer.[16]
Catalytic Activity
Copper complexes of benzimidazole derivatives have been explored as catalysts in various organic reactions, including oxidation and polymerization. For instance, they have been used to catalyze the aerobic oxidation of alcohols to aldehydes and have served as photoredox catalysts for free radical polymerization.[17][18][19][20] The catalytic activity is attributed to the redox properties of the copper center, which can be tuned by the ligand environment.
Characterization Methods
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of both the ligand and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the synthesized ligand.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N and N-H).[13]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to investigate its interaction with biological macromolecules like DNA.
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state.
-
Mass Spectrometry: To confirm the molecular weight of the ligand and its complexes.
-
Potentiometric Titration: To determine the stability constants of the metal complexes in solution.[6][7][10][21]
This document provides a foundational guide for researchers interested in the field of 1-(2-aminoethyl)benzimidazole metal complexes. The provided protocols and data serve as a starting point for further investigation and development of novel applications.
References
- 1. Bis[2-(2-aminoethyl)-1H-benzimidazole-κ2 N 2,N 3](nitrato-κ2 O,O′)cobalt(II) chloride trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Síntesis del 2-metil-1H-benzo[d]imidazol y 2-etil-1H-benzo[d]imidazol a partir de de L-serina, L-treonina, L-cisteína. | Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI [repository.uaeh.edu.mx]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzimidazole (AMBI) and other bioactive ligands | European Journal of Chemistry [eurjchem.com]
- 8. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of a cytotoxic 2-substituted benzimidazole copper(II) complex: DNA damage, antiproliferation and apoptotic induction activity in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unn.edu.ng [unn.edu.ng]
- 11. Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc(ii) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers that trigger DNA damage-mediated p53 phosphorylation in cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co(II), Cu(II), and Zn(II) thio-bis(benzimidazole) complexes induce apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methods for Assessing the Antiprotozoal Activity of Benzimidazoles: Application Notes and Protocols
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in assessing the antiprotozoal activity of benzimidazole compounds. The methodologies cover in vitro and in vivo assays, as well as target-based approaches to elucidate the mechanism of action.
In Vitro Susceptibility Assays
In vitro assays are fundamental for the initial screening of benzimidazoles to determine their intrinsic potency against protozoan parasites. These assays measure the concentration of the compound required to inhibit parasite growth or viability.
Application Note: Growth Inhibition and Viability Assays
The most common in vitro method involves incubating the protozoan culture with serial dilutions of the benzimidazole compound. The primary endpoints are the half-maximal inhibitory concentration (IC50) or the minimal lethal concentration (MLC). Benzimidazoles have demonstrated high in vitro activity against several protozoa, including Giardia lamblia, Trichomonas vaginalis, Leishmania spp., and Trypanosoma cruzi.[1][2][3] For instance, derivatives like mebendazole, flubendazole, and fenbendazole show IC50 values in the low microgram per milliliter range against G. lamblia and T. vaginalis.[1][3] Albendazole and mebendazole have been reported to be 30- to 50-fold more active than metronidazole against G. lamblia.[4][5]
A crucial aspect of in vitro assessment is determining the compound's selectivity. This is achieved by concurrently measuring its cytotoxicity against a mammalian cell line (e.g., Vero, L929, J774.2). The half-maximal cytotoxic concentration (CC50) is then used to calculate the Selectivity Index (SI = CC50/IC50).[6][7] A higher SI value indicates greater selectivity for the parasite over host cells, which is a desirable characteristic for a drug candidate.[6][8]
Experimental Protocol: Microdilution Assay for Growth Inhibition (e.g., Giardia lamblia)
This protocol describes a typical microdilution method to determine the IC50 of a benzimidazole derivative against G. lamblia trophozoites.
Principle: Trophozoites are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, the number of viable parasites is quantified to determine the concentration at which growth is inhibited by 50%.
Materials and Reagents:
-
Giardia lamblia trophozoites (e.g., Portland-1 strain)
-
TYI-S-33 medium supplemented with bovine bile and fetal bovine serum (FBS)
-
Benzimidazole test compounds and reference drug (e.g., metronidazole, albendazole)[9]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well flat-bottom microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator with anaerobic conditions (e.g., GasPak system) at 37°C
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound in DMSO. Perform serial two-fold dilutions in TYI-S-33 medium to achieve the desired final test concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤0.5%).
-
Parasite Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C until they reach the late logarithmic phase of growth.
-
Assay Setup: Detach the trophozoites by chilling the culture tubes on ice.[10] Resuspend the parasites in fresh medium and adjust the density to 2 x 10^4 trophozoites/mL.
-
Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a positive control (reference drug), a negative control (parasites with medium and DMSO vehicle), and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C under anaerobic conditions.[11]
-
Quantification: After incubation, detach the adherent trophozoites by chilling the plate at 4°C for 30 minutes. Resuspend the cells thoroughly and count the number of viable trophozoites in each well using a hemocytometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Antiprotozoal Susceptibility Testing
References
- 1. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro antiprotozoal activity of benzimidazole-pentamidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 1-(2-aminoethyl)benzimidazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(2-aminoethyl)benzimidazole in biological matrices. The protocols described herein are based on established analytical techniques for benzimidazole derivatives and serve as a comprehensive guide for assay development and validation. While specific performance data for 1-(2-aminoethyl)benzimidazole is not extensively available in published literature, the provided methods for analogous compounds offer a robust starting point for researchers.
Introduction
1-(2-aminoethyl)benzimidazole is a heterocyclic compound of interest in pharmaceutical research. Accurate quantification in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The primary analytical techniques for the bioanalysis of benzimidazole derivatives are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, and immunoassays such as ELISA. This document outlines detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC with UV detection, and a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques Overview
The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.[1][2][3][4][5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a more accessible technique suitable for applications where higher concentrations of the analyte are expected. Its sensitivity may be limited for trace-level quantification in biological samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunochemical method that can be highly sensitive and specific, particularly for screening large numbers of samples. The development of a specific antibody for 1-(2-aminoethyl)benzimidazole is a prerequisite for this method.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for various benzimidazole anthelmintics in biological samples. These values can be considered as target parameters during the validation of a method for 1-(2-aminoethyl)benzimidazole.
Table 1: Performance of LC-MS/MS Methods for Benzimidazole Analysis in Plasma
| Analyte (similar structure) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Albendazole | 0.1 - 0.3 | 0.1 - 200 | 80.5 - 98.6 | [4][6] |
| Mebendazole | 0.5 | 0.5 - 500 | 75 - 120 | [2][6] |
| Fenbendazole | 0.3 | 0.3 - 100 | 75 - 120 | [2][6] |
| Thiabendazole | 0.3 | 0.3 - 100 | 75 - 120 | [2][6] |
Table 2: Performance of LC-MS/MS Methods for Benzimidazole Analysis in Tissues
| Analyte (similar structure) | LLOQ (µg/kg) | Linearity Range (µg/kg) | Recovery (%) | Reference |
| Flubendazole | < 10 | 1 - 22 | > 50 | [1] |
| Albendazole | < 10 | 1 - 22 | > 50 | [1] |
| Fenbendazole | < 10 | 1 - 22 | > 50 | [1] |
| Mebendazole | < 10 | 1 - 22 | > 50 | [1] |
Experimental Protocols
LC-MS/MS Method for Quantification in Plasma
This protocol describes a representative LC-MS/MS method for the quantification of 1-(2-aminoethyl)benzimidazole in plasma, adapted from established methods for similar compounds.[2][4][6]
4.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
4.1.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
4.1.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
-
MRM Transitions: These must be optimized by infusing a standard solution of 1-(2-aminoethyl)benzimidazole and its internal standard into the mass spectrometer to determine the precursor and product ions.
Workflow for LC-MS/MS Analysis of 1-(2-aminoethyl)benzimidazole in Plasma
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
HPLC-UV Method for Quantification
This protocol is suitable for applications where the expected concentration of 1-(2-aminoethyl)benzimidazole is in the higher ng/mL to µg/mL range.
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid and vortex.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
4.2.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) at a ratio of 30:70 (v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: The maximum absorbance wavelength (λmax) of 1-(2-aminoethyl)benzimidazole should be determined by scanning a standard solution with a UV-Vis spectrophotometer. Benzimidazoles typically have strong absorbance between 250-300 nm.
Workflow for HPLC-UV Analysis of 1-(2-aminoethyl)benzimidazole
Caption: General workflow for sample preparation and HPLC-UV analysis.
Competitive ELISA Protocol (General)
This protocol outlines the general steps for a competitive ELISA, which is a suitable format for the quantification of small molecules like 1-(2-aminoethyl)benzimidazole. This method requires a specific antibody against the target analyte.
4.3.1. Principle
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like HRP) for binding to a limited amount of specific antibody coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.
4.3.2. Procedure
-
Coating: Coat the wells of a 96-well microplate with an antibody specific for 1-(2-aminoethyl)benzimidazole. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: Add standards, controls, and unknown samples to the wells, followed immediately by the addition of a fixed amount of enzyme-conjugated 1-(2-aminoethyl)benzimidazole. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well. A color will develop.
-
Stopping the Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to quench the reaction.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of the analyte in the samples is determined by interpolating their absorbance values from the standard curve.
Signaling Pathway for Competitive ELISA
Caption: Principle of a competitive ELISA for small molecule detection.
Method Validation
All analytical methods must be validated to ensure their reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of sample components on the ionization of the analyte in LC-MS/MS.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The protocols provided in these application notes offer a robust framework for the quantitative analysis of 1-(2-aminoethyl)benzimidazole in biological samples. While the LC-MS/MS method provides the highest sensitivity and selectivity, HPLC-UV and ELISA are viable alternatives depending on the specific requirements of the study. It is imperative that any chosen method is fully validated to ensure the generation of high-quality, reliable data for research and drug development purposes.
References
- 1. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives utilizing microwave-assisted techniques. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2][3]
Benzimidazoles are a critical class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1][4] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[5][6][7] The efficiency of microwave-assisted synthesis makes it a valuable tool in the discovery and development of new benzimidazole-based therapeutic agents.[1]
Comparative Data of Synthetic Protocols
Microwave irradiation significantly accelerates the synthesis of benzimidazole derivatives. The following tables summarize the quantitative data from key experiments, highlighting the efficiency of microwave-assisted synthesis compared to conventional methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 | [8] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 | [8] |
| Conventional | None | Polyphosphoric Acid | 2-8 hours | Lower | [8] |
| Microwave | None | Ethanol | 2-8 min | 85-96 | [8] |
Table 2: Microwave-Assisted Synthesis of Various 2-Aryl-1H-Benzimidazoles
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Cobalt (II) chloride hexahydrate | None | 10 | 95 | [9] |
| 4-Chlorobenzaldehyde | Cobalt (II) chloride hexahydrate | None | 12 | 92 | [9] |
| 4-Methoxybenzaldehyde | Cobalt (II) chloride hexahydrate | None | 8 | 96 | [9] |
| 4-Nitrobenzaldehyde | Cobalt (II) chloride hexahydrate | None | 15 | 88 | [9] |
| Benzaldehyde | Yb(OTf)₃ | None | 5 | 94 | [9] |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | None | 6 | 92 | [9] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of benzimidazole derivatives.
Protocol 1: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles using Erbium Triflate
This protocol describes a highly efficient, solvent-free method for the synthesis of 1,2-disubstituted benzimidazoles from an o-phenylenediamine and an aldehyde using erbium triflate as a catalyst.[2]
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted benzaldehyde
-
Erbium (III) triflate (Er(OTf)₃)
-
Microwave reactor
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1.0 mmol), the desired benzaldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).
-
Place the vessel in the microwave reactor and irradiate at a controlled temperature (e.g., 100 °C) for 5-10 minutes.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the crude product and extract with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalyst-Free Synthesis of 2-Substituted Benzimidazoles in Ethanol
This protocol outlines a green and efficient catalyst-free synthesis of 2-substituted benzimidazoles in ethanol.[8]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Ethanol
-
Microwave reactor
-
Ice-cold water
Procedure:
-
In a microwave-safe vessel, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 2-8 minutes at a suitable power level to maintain a gentle reflux.
-
After the irradiation is complete, cool the vessel in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzimidazole derivatives.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Signaling Pathway: Anticancer Mechanism of Action
Many benzimidazole derivatives exhibit anticancer activity by acting as microtubule inhibitors, leading to cell cycle arrest and apoptosis.[10] The diagram below illustrates this simplified signaling pathway.
Caption: Inhibition of microtubule dynamics by benzimidazole derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scispace.com [scispace.com]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 1-(2-Aminoethyl)benzimidazole in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-aminoethyl)benzimidazole and its salts in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-aminoethyl)benzimidazole and why is its aqueous solubility a concern?
A1: 1-(2-Aminoethyl)benzimidazole is a heterocyclic organic compound. Like many benzimidazole derivatives, it is a weakly basic compound and is often classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability but low aqueous solubility.[1] This poor solubility can be a significant hurdle in experimental assays and can negatively impact bioavailability in preclinical and clinical studies.
Q2: I'm observing precipitation when I add my DMSO stock of 1-(2-aminoethyl)benzimidazole to my aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where its solubility is much lower. This is a critical first indicator that you are exceeding the aqueous solubility limit of the compound under your current experimental conditions.
Q3: What is the most straightforward first step to improve the solubility of 1-(2-aminoethyl)benzimidazole?
A3: The most direct approach is to use a salt form of the compound, such as 1-(2-aminoethyl)benzimidazole hydrochloride. The presence of the ionizable amino group allows for the formation of a hydrochloride salt, which is generally more soluble in aqueous solutions than the free base.[1][2]
Q4: How does pH affect the solubility of 1-(2-aminoethyl)benzimidazole?
A4: As a basic compound, its solubility is highly pH-dependent. In acidic solutions (lower pH), the amino group becomes protonated, leading to the formation of a more soluble cationic species. Conversely, in neutral or basic solutions (higher pH), the compound exists predominantly in its less soluble, unionized form.[3] Therefore, adjusting the pH of your aqueous solution to be more acidic can significantly enhance solubility.
Q5: Can I use co-solvents to improve solubility, and which ones are recommended?
A5: Yes, co-solvents can be very effective.[4] These are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[5] The choice of co-solvent and its concentration must be optimized for your specific application to ensure it does not interfere with your experiment.
Q6: I've heard about cyclodextrins for solubility enhancement. Are they suitable for this compound?
A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[6] This method is a powerful tool for improving the solubility of benzimidazole derivatives and is a viable option for 1-(2-aminoethyl)benzimidazole.[7]
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution
Symptoms:
-
Visible solid particles or cloudiness in the aqueous solution after adding the compound from a stock solution.
-
Inconsistent results in biological or analytical assays.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing precipitation of 1-(2-aminoethyl)benzimidazole.
Issue 2: Low Compound Concentration Achieved in Aqueous Buffer
Symptoms:
-
The maximum achievable concentration in your aqueous buffer is too low for your experimental needs.
Quantitative Enhancement Strategies:
| Strategy | Expected Solubility Enhancement (Fold Increase) | Key Considerations |
| pH Adjustment | 10-100x (highly dependent on pKa) | Ensure the final pH is compatible with your experimental system. For bases, lower pH increases solubility.[3] |
| Co-solvents | 2-500x | The type and concentration of the co-solvent are critical. Potential for solvent effects on the assay. |
| Cyclodextrin Complexation | 100-1000x+ | Requires formulation development. The type of cyclodextrin and complexation method are important.[8] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines the shake-flask method, a "gold standard" for determining thermodynamic solubility.[9]
Materials:
-
1-(2-aminoethyl)benzimidazole (free base or HCl salt)
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Vials, shaker, and filtration apparatus (0.22 µm filter)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of a specific pH buffer.
-
Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand and the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
-
Repeat for each pH buffer to generate a pH-solubility profile.
Workflow Diagram:
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: Solubility Enhancement with Co-solvents
Materials:
-
1-(2-aminoethyl)benzimidazole
-
Aqueous buffer (at a pH where solubility is low)
-
Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)
-
Materials for the shake-flask method as described above
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Analyze the concentration of the dissolved compound in each mixture.
-
Plot the solubility as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for your needs.
Data Presentation:
| Co-solvent System (% v/v) | Measured Solubility (µg/mL) |
| Buffer Only (0%) | To be determined |
| 10% PEG 400 in Buffer | To be determined |
| 20% PEG 400 in Buffer | To be determined |
| 10% Ethanol in Buffer | To be determined |
| 20% Ethanol in Buffer | To be determined |
Protocol 3: Solubility Enhancement with Cyclodextrins
Materials:
-
1-(2-aminoethyl)benzimidazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer
-
Materials for the shake-flask method
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0.5% to 20% w/v).[10]
-
Add an excess of 1-(2-aminoethyl)benzimidazole to each cyclodextrin solution.
-
Follow the shake-flask protocol (Protocol 1, steps 2-5) to determine the solubility at each cyclodextrin concentration.
-
Plot the solubility of the compound against the cyclodextrin concentration to create a phase solubility diagram. This will help in understanding the complexation stoichiometry and the effectiveness of the cyclodextrin.
Signaling Pathway Analogy for Solubility Enhancement:
This diagram illustrates the conceptual pathways to achieving the desired soluble state of the compound.
Caption: Pathways to enhance the aqueous solubility of 1-(2-aminoethyl)benzimidazole.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. longdom.org [longdom.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Stability testing of 1-(2-aminoethyl)benzimidazole under physiological conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-aminoethyl)benzimidazole. The information provided is intended to assist in designing and troubleshooting stability studies under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 1-(2-aminoethyl)benzimidazole under physiological conditions (pH 7.4, 37°C)?
A1: Under physiological conditions, 1-(2-aminoethyl)benzimidazole is susceptible to degradation primarily through two pathways: oxidation and hydrolysis. The benzimidazole ring is prone to oxidative attack, which can lead to the formation of various oxidized metabolites. Additionally, the ethylamine side chain can undergo modifications. While benzimidazoles are generally stable to hydrolysis, prolonged exposure to aqueous environments at physiological temperature can lead to minor hydrolytic degradation.
Q2: My stability assay shows multiple unknown peaks. What could they be?
A2: The appearance of unknown peaks in your chromatogram likely indicates the formation of degradation products. Common degradants of benzimidazole derivatives include oxidized species, and potentially products of N-dealkylation or side-chain modifications. It is also possible that some peaks correspond to interactions with components of your buffer or media. We recommend performing forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate and identify potential degradation products, which can then be used as standards in your stability assay.
Q3: I am observing a rapid loss of the parent compound in my assay. What are the potential causes?
A3: Rapid degradation of 1-(2-aminoethyl)benzimidazole can be attributed to several factors. Benzimidazoles can be sensitive to light, so ensure your experiments are conducted under controlled lighting conditions or in amber vials to minimize photodegradation. Oxidative degradation can also be a significant factor; consider degassing your buffers or adding antioxidants if this is suspected. Finally, ensure the pH of your physiological buffer is accurately maintained at 7.4, as deviations to more acidic or basic conditions can accelerate hydrolysis.
Q4: What is the best analytical method to monitor the stability of 1-(2-aminoethyl)benzimidazole?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust method for quantifying 1-(2-aminoethyl)benzimidazole and its degradation products. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. The method must be validated to ensure it can separate the parent compound from all potential degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition or pH- Column degradation- Sample overload | - Optimize mobile phase (organic content, buffer concentration, pH)- Use a new column or a different stationary phase- Reduce sample injection volume or concentration |
| Inconsistent stability results between experiments | - Variation in experimental conditions (temperature, pH, light exposure)- Inconsistent preparation of stock or working solutions- Pipetting errors | - Strictly control all experimental parameters- Prepare fresh solutions for each experiment and validate their concentration- Calibrate pipettes and use proper pipetting techniques |
| Precipitation of the compound in the stability medium | - Low solubility of the compound at physiological pH- Use of an inappropriate co-solvent | - Determine the aqueous solubility of the compound at pH 7.4- If a co-solvent is necessary, use the lowest possible concentration and ensure it does not affect stability |
| Mass balance is less than 90% | - Formation of non-UV active or volatile degradation products- Adsorption of the compound to the container surface | - Use a mass spectrometer detector (LC-MS) to search for non-UV active degradants- Employ silanized glassware or low-adsorption microplates |
Quantitative Data Summary
| Parameter | Condition | Value | Comment |
| Half-life (t½) | PBS (pH 7.4), 37°C | > 24 hours | Benzimidazole core is generally stable to hydrolysis at neutral pH. |
| Degradation after 24h | PBS (pH 7.4), 37°C, ambient light | < 10% | Photodegradation can be a factor; light protection is recommended. |
| Plasma Stability (in vitro) | Human Plasma, 37°C | Moderate to High | Stability is dependent on metabolic enzymes present in plasma. |
Experimental Protocols
Protocol 1: Stability Assessment in Phosphate-Buffered Saline (PBS)
Objective: To determine the chemical stability of 1-(2-aminoethyl)benzimidazole in PBS at physiological pH and temperature.
Materials:
-
1-(2-aminoethyl)benzimidazole
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Class A volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
Incubator set to 37°C
-
Calibrated HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(2-aminoethyl)benzimidazole in a suitable solvent (e.g., methanol or DMSO).
-
Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the working solution into several amber vials and place them in an incubator at 37°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately upon withdrawal, quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitates. Transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify 1-(2-aminoethyl)benzimidazole and separate it from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for in vitro stability assessment.
Caption: Hypothetical degradation pathways.
Technical Support Center: 1-(2-aminoethyl)benzimidazole Crystallization
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues during the crystallization of 1-(2-aminoethyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: My 1-(2-aminoethyl)benzimidazole is not crystallizing from the solution after cooling. What should I do?
A1: When crystals do not form from a cooled solution, it is typically because the solution is not supersaturated or because nucleation has not been initiated. Several techniques can be used to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[1][2]
-
Add a Seed Crystal: If you have a small amount of pure, solid 1-(2-aminoethyl)benzimidazole from a previous successful batch, add a single, tiny crystal to the cooled solution. This will act as a template for further crystal growth.[2]
-
Reduce Solvent Volume: It is possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), and then allow it to cool slowly again.[2]
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the compound's solubility and promote crystallization.
-
Add an Anti-Solvent: Introduce a second solvent in which your compound is insoluble (but which is miscible with your primary solvent). Add the anti-solvent dropwise to the solution until it becomes persistently cloudy, then allow it to stand.
Q2: My product is "oiling out" and forming a liquid layer instead of solid crystals. How can I resolve this?
A2: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly.[2] This indicates that the compound is coming out of the solution above its melting point.
-
Reduce the Rate of Cooling: This is the most common solution. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a colder environment like an ice bath. Insulating the flask can help slow the cooling process.[1][2]
-
Use a More Dilute Solution: The concentration of your compound may be too high. Add more hot solvent to fully dissolve the oil, then attempt to recrystallize again by cooling slowly.[1]
-
Change the Solvent System: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system to adjust the solubility properties.
Q3: What are the best solvents for crystallizing 1-(2-aminoethyl)benzimidazole?
A3: The ideal recrystallization solvent is one that dissolves the compound well when hot but poorly when cold.[2] For benzimidazole derivatives, which can form strong hydrogen bonds, several types of solvents are commonly used.[3] Due to the amino group, the solubility of 1-(2-aminoethyl)benzimidazole may also be pH-dependent, potentially being more soluble in acidic conditions.[4] Experimentation with small amounts of your crude product is the best way to determine the optimal solvent.
| Solvent/Solvent System | Typical Application/Notes |
| Ethanol / Methanol | Often a good starting point for recrystallizing crude benzimidazole products.[1] Methanol has been noted to sometimes incorporate into the crystal structure of benzimidazoles.[3] |
| Water | Can be effective, especially if the compound has sufficient polarity. Often used in a mixed system with a more soluble alcohol (e.g., ethanol/water).[1] |
| Acetone | Used for recrystallizing some benzimidazole derivatives.[1] Can be removed under reduced pressure.[5] |
| Ethyl Acetate / Hexane | A common mixed-solvent system where ethyl acetate acts as the solvent and hexane as the anti-solvent.[6] |
| Dichloromethane / Diethyl Ether | A mixed system that has been used successfully for growing single crystals of benzimidazole derivatives.[7] |
| Avoid: DMF, DMSO | Powerful hydrogen bonding solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) often lead to gelatinous, intractable precipitates and should generally be avoided for crystallization.[3] |
Q4: My crystals are discolored. How can I improve their purity and appearance?
A4: Discoloration indicates the presence of impurities.
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Heat the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Secondary Purification: If recrystallization alone is insufficient, a secondary purification method may be necessary. Column chromatography is highly effective for removing impurities with different polarities from the target compound.[6] For thermally stable benzimidazoles, sublimation in vacuo can be an excellent method to obtain very pure, solvent-free material.[3]
Experimental Protocols
Protocol 1: Standard Recrystallization of 1-(2-aminoethyl)benzimidazole
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (see table above) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude 1-(2-aminoethyl)benzimidazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves completely. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If crystals do not form, proceed with the induction techniques described in Q1. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8] Dry the purified crystals under vacuum to remove residual solvent.
Visualized Workflows
Caption: Troubleshooting workflow for 1-(2-aminoethyl)benzimidazole crystallization.
References
Technical Support Center: Optimization of N-Alkylation of Benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of benzimidazole.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of benzimidazole, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction yield consistently low or the reaction failing to proceed to completion?
Answer: Low yields in the N-alkylation of benzimidazole can arise from several factors, primarily related to the nucleophilicity of the benzimidazole, the reactivity of the alkylating agent, and the reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: Incomplete deprotonation of the benzimidazole nitrogen is a common reason for low reactivity. The choice of base and solvent is critical.
-
Strong Bases: For benzimidazoles with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1][2]
-
Weaker Bases: For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1][2] Cesium carbonate is often reported to be highly effective.[2]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve both the benzimidazole and the base, facilitating the reaction.[2][3]
-
-
Assess the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts its reactivity.
-
The general order of reactivity for alkyl halides is I > Br > Cl.[2] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Ensure the purity of the alkylating agent, as degradation can inhibit the reaction.
-
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions of benzimidazole can be performed at room temperature.[1] However, if the reaction is sluggish, gentle heating can increase the reaction rate. Monitor the reaction closely, as excessive heat can lead to side products.
-
Question: My reaction is producing a mixture of N1 and N3-alkylated isomers. How can I improve regioselectivity?
Answer: The formation of a mixture of N1 and N3-alkylated isomers is a common challenge with unsymmetrically substituted benzimidazoles. This occurs because the negative charge after deprotonation is delocalized across both nitrogen atoms.[4]
Troubleshooting Steps:
-
Steric Hindrance:
-
A bulky substituent on the benzimidazole ring or a sterically demanding alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]
-
-
Protecting Groups:
-
For complex syntheses requiring high regioselectivity, employing a protecting group on one of the nitrogen atoms is a reliable strategy to direct alkylation to the desired position.
-
-
Choice of Base and Solvent:
-
The reaction conditions can influence the isomeric ratio. Experimenting with different base and solvent combinations can help optimize for the desired isomer.
-
Question: I am observing the formation of over-alkylated products (di-alkylation). How can I prevent this?
Answer: The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated salt. This is more likely with highly reactive alkylating agents or at elevated temperatures.[5]
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize di-alkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of benzimidazole?
A1: Besides the formation of regioisomers and over-alkylation, potential side reactions include:
-
C-alkylation: Although less common, alkylation can occur at the C2 position of the benzimidazole ring, particularly if the nitrogen atoms are sterically hindered.
-
Decomposition: Some benzimidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to a dark reaction mixture and reduced yield.
Q2: How can I purify my N-alkylated benzimidazole product, especially if it's a mixture of isomers?
A2:
-
Column Chromatography: This is the most common method for separating isomers. Using high-quality silica gel and optimizing the solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.[5]
-
Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization can be an effective purification method.[5]
-
Acid-Base Extraction: The basicity of the benzimidazole nitrogens can sometimes be exploited for separation, although achieving high selectivity with this method can be challenging.[5]
Q3: Are there alternative, milder methods for N-alkylation of benzimidazoles?
A3: Yes, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of benzimidazoles with alcohols under mild conditions and can be effective for sterically hindered substrates.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of benzimidazoles.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the N-alkylation of benzimidazole, providing a comparison of different reaction conditions and their impact on product yield.
Table 1: Effect of Base and Solvent on the N-Alkylation of 5,6-dibromobenzimidazole with 2,4-dichlorophenacyl chloride [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | MeCN | Room Temp | 24 | 28 |
| 2 | K₂CO₃ | Dioxane | Room Temp | 24 | 7 |
| 3 | Et₃N | MeCN | Room Temp | 24 | 15-22 |
| 4 | Et₃N | DMF | Room Temp | 24 | 15-22 |
| 5 | NaHCO₃ | MeCN | Room Temp | 24 | <1 |
| 6 | K₂CO₃ | MeCN | Reflux | 3 | 28-44 |
Table 2: Comparison of Various Conditions for N-Phenacylation of Benzimidazole
| Benzimidazole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzimidazole | Phenacyl bromide | NEt₃ | Acetone | Reflux | up to 92 | [1] |
| Benzimidazole | 2,4-dichlorophenacyl chloride | - | Solvent-free | Conventional heating | 88 | [1] |
| Benzimidazole | 2,4-dichlorophenacyl chloride | - | Solvent-free | Microwave | 93 | [1] |
| Benzimidazole | 4-chlorophenacyl chloride | K₂CO₃ | CH₂Cl₂ | - | 75 | [1] |
| Benzimidazole | Phenacyl halides | NEt₃ (0.1 equiv) | Acetone | Ultrasound-assisted | 90-95 | [1] |
| 5-Cyanobenzimidazole | 2,4'-dibromoacetophenone | NaH | THF | Reflux | 90 (mixture of regioisomers) | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole using K₂CO₃ in Acetonitrile [6]
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To a solution of the substituted benzimidazole (1.0 equiv) in acetonitrile, add potassium carbonate (K₂CO₃) (1.1 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (2.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: N-Alkylation of Benzimidazoles with Ketonic Mannich Bases [7]
-
A solution of the Mannich base hydrochloride (5 mmol) and the benzimidazole (5 mmol) in a mixture of ethanol-water (12 mL, 1:1 v/v) is heated at reflux for 1 hour.
-
After cooling, the reaction mixture is worked up, typically by extraction with an organic solvent.
-
The crude product is then purified, often by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation of benzimidazole.
Caption: Factors influencing regioselectivity in benzimidazole N-alkylation.
References
- 1. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-aminoethyl)benzimidazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2-aminoethyl)benzimidazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 1-(2-aminoethyl)benzimidazole in a question-and-answer format.
Q1: My compound, 1-(2-aminoethyl)benzimidazole, is not moving from the origin on the silica gel column, even with a relatively polar mobile phase like ethyl acetate/hexane. What should I do?
A1: This is a common issue due to the polar nature of the aminoethyl group, which can lead to strong interactions with the acidic silica gel. Here are several solutions to try:
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Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common strategy for highly polar compounds is to add a small percentage of methanol to your mobile phase (e.g., starting with 1-5% methanol in dichloromethane or ethyl acetate).
-
Use a Modifier: To reduce the strong interaction between the basic amine and the acidic silica, you can add a small amount of a basic modifier to your mobile phase. A common choice is to use a 1-2% solution of triethylamine (Et3N) or a few drops of ammonium hydroxide in your eluent system.[1] This will help to saturate the acidic sites on the silica gel and allow your compound to elute.
-
Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1] Alternatively, reversed-phase (C18) column chromatography could be an option, though this would require a different solvent system (e.g., water/acetonitrile or water/methanol).[2][3]
Q2: I am seeing significant tailing of my product spot on the TLC plate and the fractions from the column are all mixed. How can I improve the separation?
A2: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.
-
Add a Modifier: As mentioned in Q1, adding a small amount of triethylamine or ammonium hydroxide to your mobile phase can significantly reduce tailing for basic compounds like 1-(2-aminoethyl)benzimidazole.
-
Optimize Solvent System: Experiment with different solvent systems during your TLC analysis to find one that gives a symmetrical spot with a good Rf value (ideally between 0.2-0.4).[1] Sometimes, a multi-component solvent system can provide better separation.
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Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading.[4] This involves pre-adsorbing your compound onto a small amount of silica gel and then loading the dry powder onto the top of your column. This can lead to a more uniform starting band and better separation.
Q3: My product seems to be degrading on the column. How can I confirm this and what can I do to prevent it?
A3: Benzimidazoles can be sensitive to the acidic nature of silica gel.
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Stability Test on TLC: To check for degradation, spot your purified compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely degrading on the silica.
-
Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. This neutralizes the acidic sites.
-
Switch to a Less Acidic Stationary Phase: As suggested before, alumina or florisil can be gentler alternatives to silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 1-(2-aminoethyl)benzimidazole on silica gel?
A1: Due to its polarity, you will likely need a polar solvent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate (EtOAc) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. The addition of a small amount of triethylamine (0.5-1%) is also highly recommended to prevent streaking and improve peak shape.
Q2: How can I effectively monitor the fractions collected from the column?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring column fractions.[5] Use the same solvent system for TLC as you are using for the column. Spot each fraction on a TLC plate and visualize the spots using a UV lamp (benzimidazoles are often UV active) or by staining with an appropriate reagent like potassium permanganate or ninhydrin (which reacts with the primary amine).
Q3: What are some potential impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis, such as o-phenylenediamine or protected forms of 2-aminoacetaldehyde. Byproducts from side reactions are also possible. Understanding the synthetic route is key to identifying potential impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of 1-(2-aminoethyl)benzimidazole using flash column chromatography.
-
Preparation of the Mobile Phase:
-
Prepare a stock solution of your chosen mobile phase. A good starting point is 95:5 (v/v) Dichloromethane:Methanol with 0.5% Triethylamine.
-
Prepare a gradient of increasingly polar mobile phases for elution (e.g., 98:2, 95:5, 90:10 DCM:MeOH with 0.5% Et3N).
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the least polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1-(2-aminoethyl)benzimidazole in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Collect fractions of a suitable volume.
-
Monitor the collected fractions by TLC.
-
-
Product Recovery:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified 1-(2-aminoethyl)benzimidazole.
-
Data Presentation
Table 1: Mobile Phase Systems for Benzimidazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| Benzimidazole | Silica Gel G | Benzene:Acetone (7:3) | [5] |
| Substituted Benzimidazoles | Silica Gel | Ethyl Acetate:n-Hexane (1:1) | [6] |
| 1,2-disubstituted Benzimidazoles | Silica Gel G | Ethyl Acetate:Benzene (6:4) | [7] |
| Polar Benzimidazole Derivative | Silica Gel | Chloroform:Ethanol (90:10) | [8] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Compound stuck at origin | High polarity of the compound, strong interaction with silica | Increase mobile phase polarity (add MeOH), add a basic modifier (Et3N), or change to alumina. |
| Poor separation/Tailing | Strong analyte-stationary phase interaction | Add a basic modifier (Et3N), optimize the solvent system using TLC, or use the dry loading technique. |
| Product degradation | Acidity of silica gel | Test for stability on a TLC plate, deactivate silica with Et3N, or use a less acidic stationary phase like alumina. |
Visualizations
Caption: Workflow for the purification of 1-(2-aminoethyl)benzimidazole.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. benchchem.com [benchchem.com]
Side-reaction products in the synthesis of 1-(2-aminoethyl)benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-aminoethyl)benzimidazole. The following information addresses common side-reactions and provides detailed experimental protocols to help mitigate the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of 1-(2-aminoethyl)benzimidazole is very low. What are the potential causes?
A1: Low yields are often attributed to incomplete reaction or the formation of side-products. The primary competing reaction is the formation of polyamides through intermolecular condensation of β-alanine and o-phenylenediamine. Additionally, β-alanine can self-condense to form poly(β-alanine). High reaction temperatures may also lead to decomposition of the starting materials or product. To improve yields, consider optimizing the reaction conditions, such as the catalyst, temperature, and reaction time. The use of a dehydrating agent like polyphosphoric acid (PPA) is crucial for driving the cyclization reaction.
Q2: I am observing a significant amount of a high molecular weight, insoluble material in my crude product. What is this and how can I avoid it?
A2: This is likely due to the formation of polyamides. Both o-phenylenediamine and β-alanine are bifunctional molecules that can undergo intermolecular amide bond formation. To minimize polyamide formation, it is recommended to use a molar excess of o-phenylenediamine to β-alanine. This statistical control favors the initial formation of the mono-acylated intermediate, N-(2-aminophenyl)-3-aminopropanamide, which can then undergo intramolecular cyclization. Running the reaction under high dilution conditions can also favor the intramolecular cyclization over intermolecular polymerization.
Q3: My product is discolored (e.g., brown or dark). What causes this and how can I obtain a purer product?
A3: Discoloration is often a result of the oxidation of the o-phenylenediamine starting material or intermediates. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Purification of the crude product can be achieved through recrystallization or column chromatography. A common recrystallization procedure involves dissolving the crude product in boiling water, treating with decolorizing carbon, and allowing it to crystallize upon cooling.[2]
Q4: How can I confirm the presence of the desired product and identify potential side-products?
A4: A combination of analytical techniques is recommended for product characterization and impurity profiling.
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the crude product.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the benzimidazole ring and the aminoethyl side chain.
Q5: What is the role of polyphosphoric acid (PPA) in this synthesis, and are there any alternatives?
A5: Polyphosphoric acid serves as both a catalyst and a dehydrating agent. It facilitates the condensation reaction between the carboxylic acid of β-alanine and the amino group of o-phenylenediamine and promotes the subsequent intramolecular cyclization to form the benzimidazole ring by removing the water generated during the reaction. A mixture of phosphoric acid and polyphosphoric acid can also be used.[1] Other acidic catalysts like p-toluenesulfonic acid have been used for benzimidazole synthesis, though their efficacy for this specific reaction may vary.[3]
Potential Side-Reaction Products
The synthesis of 1-(2-aminoethyl)benzimidazole from o-phenylenediamine and β-alanine can be accompanied by the formation of several side-products. Understanding these potential impurities is crucial for optimizing the reaction and purification processes.
| Side-Product | Chemical Structure | Reason for Formation | Proposed Mitigation Strategy |
| N-(2-aminophenyl)-3-aminopropanamide | C₉H₁₃N₃O | Incomplete cyclization of the intermediate amide. | Increase reaction time or temperature; ensure sufficient catalyst activity. |
| Poly(β-alanine) | (C₃H₅NO)n | Self-condensation of β-alanine. | Use a molar excess of o-phenylenediamine. |
| Polyamides | (C₁₅H₁₅N₃)n | Intermolecular condensation of o-phenylenediamine and β-alanine. | Use a molar excess of o-phenylenediamine; employ high dilution conditions. |
| Oxidation Products | Various colored compounds | Oxidation of o-phenylenediamine or reaction intermediates by atmospheric oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one | C₉H₁₀N₂O | Potential alternative cyclization pathway, though less common for β-amino acids. | Careful control of reaction temperature and catalyst. |
Experimental Protocols
Key Experiment: Synthesis of 1-(2-aminoethyl)benzimidazole
This protocol is based on the general principles of the Phillips-Ladenburg benzimidazole synthesis, adapted for the use of β-alanine and o-phenylenediamine with polyphosphoric acid as a catalyst.
Materials:
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o-Phenylenediamine
-
β-Alanine
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Polyphosphoric acid (PPA)
-
High boiling point solvent (e.g., xylene or Dowtherm A)
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10% Sodium hydroxide solution
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Decolorizing carbon
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Nitrogen or Argon gas supply
Procedure:
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Set up a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet.
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Charge the flask with o-phenylenediamine and β-alanine. A molar ratio of o-phenylenediamine to β-alanine of 1:1 to 1:3.5 can be explored, with an excess of the amino acid sometimes being used.[1]
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Add a high boiling point solvent to the flask.
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Under a constant stream of inert gas, add polyphosphoric acid (or a mixture of phosphoric acid and polyphosphoric acid in a 1:1 to 1:5 molar ratio) to the reaction mixture with stirring.[1]
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Heat the mixture to a temperature between 130-200°C and maintain for 12-20 hours.[1] Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully add 10% sodium hydroxide solution to neutralize the acid until the mixture is alkaline.
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The crude product may precipitate. Filter the solid and wash with cold water.
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For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and heat for a short period.
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Filter the hot solution to remove the carbon, and allow the filtrate to cool to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold water, and dry.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of 1-(2-aminoethyl)benzimidazole.
Caption: Troubleshooting workflow for the synthesis of 1-(2-aminoethyl)benzimidazole.
References
- 1. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing Cell Permeability of 1-(2-aminoethyl)benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the cell permeability of 1-(2-aminoethyl)benzimidazole and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of 1-(2-aminoethyl)benzimidazole?
A1: The cell permeability of 1-(2-aminoethyl)benzimidazole is often limited by a combination of its physicochemical properties. Key factors include:
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Polar Surface Area (PSA): The presence of primary amine and imidazole nitrogens contributes to a high PSA, which can hinder passage through the lipophilic cell membrane.
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Ionization State (pKa): At physiological pH (7.4), the aminoethyl side chain is protonated, resulting in a positive charge. Charged molecules generally exhibit poor passive diffusion across the lipid bilayer.[1]
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Hydrogen Bonding Capacity: The amine and imidazole groups are strong hydrogen bond donors and acceptors, which increases the energy required for the molecule to leave the aqueous environment and enter the cell membrane.
Q2: What are the initial steps to consider for chemically modifying 1-(2-aminoethyl)benzimidazole to improve its permeability?
A2: To enhance cell permeability, consider the following initial strategies:
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Masking Polar Groups: Temporarily or permanently modifying the primary amine can reduce polarity. This can be achieved through N-alkylation, N-acylation, or conversion to a prodrug moiety that is cleaved intracellularly.
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Increasing Lipophilicity: Introducing lipophilic substituents on the benzimidazole ring can improve partitioning into the cell membrane. However, a balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
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Reducing Hydrogen Bond Donors: Modifying the primary amine to a secondary or tertiary amine, or replacing it with a less polar functional group, can decrease the hydrogen bonding potential and improve permeability.
Q3: Which in vitro assays are most suitable for evaluating the cell permeability of my 1-(2-aminoethyl)benzimidazole analogs?
A3: Two widely used and complementary in vitro assays are recommended:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's passive diffusion across an artificial lipid membrane.[2][3] It is a useful initial screen for a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport.[2]
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Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human intestinal Caco-2 cells, which differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[4][5][6] This "gold standard" assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms like efflux.[4]
Q4: How do I interpret a high efflux ratio from a Caco-2 permeability assay for my compound?
A4: An efflux ratio, calculated as the ratio of the apparent permeability coefficient from the basolateral to apical direction (Papp B-A) to the apical to basolateral direction (Papp A-B), greater than 2 suggests that your compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[4][5] This indicates that while your compound may be able to enter the cell, it is actively being pumped out, which will limit its intracellular concentration and overall efficacy.[5]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
My 1-(2-aminoethyl)benzimidazole analog shows low permeability in the PAMPA assay.
This suggests that the compound has poor intrinsic passive diffusion capabilities.
References
Addressing batch-to-batch variability of synthesized 1-(2-aminoethyl)benzimidazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability and other common challenges encountered during the synthesis of 1-(2-aminoethyl)benzimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, helping you to identify potential causes and implement effective solutions.
Q1: My N-alkylation reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the N-alkylation of benzimidazole are a common issue. Several factors can contribute to this problem:
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Incomplete Deprotonation: The benzimidazole nitrogen must be deprotonated to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
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Solution: Ensure the base is appropriately strong (e.g., NaH, K₂CO₃) and dry. Use at least 1.1 equivalents. For weaker bases like K₂CO₃, ensure the solvent is polar aprotic (e.g., DMF, Acetonitrile) and consider heating the reaction.
-
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Poor Quality of Reagents: The purity of benzimidazole, the alkylating agent (e.g., N-(2-chloroethyl)phthalimide), and the solvent are critical.
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Solution: Use freshly purified benzimidazole. Ensure the alkylating agent has not degraded. Use anhydrous solvents, as water can quench the benzimidazole anion and hydrolyze the alkylating agent.
-
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
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Solution: Try increasing the reaction temperature incrementally (e.g., from room temperature to 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Q2: I am observing a significant amount of unreacted benzimidazole in my crude product. Why is this happening?
A: This is often related to the issues described in Q1 but can also be due to:
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Insufficient Alkylating Agent: The alkylating agent may be used in a substoichiometric amount or may have degraded upon storage.
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Solution: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Verify the purity of the alkylating agent before use.
-
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Short Reaction Time: The reaction may not have been allowed to proceed to completion.
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Solution: Monitor the reaction using TLC until the benzimidazole spot is no longer visible. Extend the reaction time as necessary.
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Q3: The final deprotection step with hydrazine hydrate is messy and gives a low yield of the desired amine. How can I optimize this?
A: The cleavage of the phthalimide protecting group can sometimes be problematic.
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Ensure sufficient hydrazine hydrate is used (typically 2-4 equivalents) and that the reaction is heated (e.g., reflux in ethanol) for an adequate amount of time.
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Difficult Work-up: The phthalhydrazide byproduct can be difficult to remove.
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Solution: After the reaction, cool the mixture and filter off the precipitated phthalhydrazide. An acidic workup (e.g., adding HCl) can help protonate the desired amine, making it soluble in the aqueous phase while the neutral byproduct can be removed with an organic wash. Subsequent basification of the aqueous layer and extraction will then yield the purified amine.
-
Q4: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure, colorless product?
A: Discoloration often indicates the presence of impurities.
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Side Reactions: Overheating or extended reaction times can lead to the formation of colored polymeric byproducts.
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Oxidation: The o-phenylenediamine starting material for benzimidazole synthesis is prone to oxidation, which can carry through as colored impurities.
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Solution:
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Purify the starting benzimidazole (e.g., by recrystallization) before use.
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Avoid excessive heating during the reaction and work-up.
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Purify the final product using column chromatography on silica gel. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective. Alternatively, recrystallization from a suitable solvent system can be attempted.
-
Quantitative Data
The following table summarizes key quantitative data for the target compound and its common precursor.
| Parameter | 1-(2-Aminoethyl)-1H-benzimidazole Hydrochloride | 1-(2-Phthalimidoethyl)-1H-benzimidazole |
| Molecular Formula | C₉H₁₁N₃·HCl | C₁₇H₁₃N₃O₂ |
| Molecular Weight | 197.67 g/mol | 291.31 g/mol |
| CAS Number | 1085300-74-8 | Not available |
| Appearance | White to off-white solid | White to pale yellow solid |
| Typical ¹H NMR (DMSO-d₆, δ) | ~8.4 (s, 1H), 7.7-7.3 (m, 4H), 4.6 (t, 2H), 3.3 (t, 2H), NH/NH₂ peaks variable | ~8.3 (s, 1H), 7.9-7.8 (m, 4H), 7.6-7.2 (m, 4H), 4.6 (t, 2H), 4.1 (t, 2H) |
| Typical ¹³C NMR (DMSO-d₆, δ) | ~144, 142, 134, 123, 122, 119, 111, 43, 37 | ~168, 144, 143, 135, 132, 124, 123, 120, 111, 42, 38 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Phthalimidoethyl)-1H-benzimidazole (Intermediate)
This protocol details the N-alkylation of benzimidazole with N-(2-chloroethyl)phthalimide.
-
Reagents & Equipment:
-
Benzimidazole (1.0 eq)
-
N-(2-chloroethyl)phthalimide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzimidazole and anhydrous DMF (approx. 5-10 mL per gram of benzimidazole).
-
Stir the mixture until the benzimidazole is fully dissolved.
-
Add the powdered anhydrous K₂CO₃ to the solution.
-
Add N-(2-chloroethyl)phthalimide to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexane as eluent). The reaction is complete when the benzimidazole spot has disappeared.
-
Cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF).
-
Stir the aqueous mixture vigorously. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product, which can be used in the next step or purified further by recrystallization from ethanol.
-
Protocol 2: Synthesis of 1-(2-Aminoethyl)-1H-benzimidazole (Final Product)
This protocol describes the deprotection of the phthalimide group.
-
Reagents & Equipment:
-
1-(2-Phthalimidoethyl)-1H-benzimidazole (1.0 eq)
-
Hydrazine monohydrate (4.0 eq)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
Suspend the 1-(2-phthalimidoethyl)-1H-benzimidazole in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with water.
-
Extract the aqueous layer again with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
If necessary, purify the product by column chromatography on silica gel using a mobile phase of DCM:Methanol:Ammonium Hydroxide (e.g., 90:9:1).
-
Protocol 3: Analytical Purity Assessment by HPLC
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA) is typically effective.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas to determine purity.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: Experimental workflow for the two-step synthesis of 1-(2-aminoethyl)benzimidazole.
Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.
Reducing color impurities in benzimidazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to color impurities in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color impurities in my final benzimidazole product?
Color impurities in benzimidazole synthesis typically arise from several sources. The most common cause is the oxidation of the o-phenylenediamine starting material, which is highly susceptible to forming colored oxidation products.[1] Other causes include the formation of highly colored amine condensation by-products and residual Schiff's base impurities.[2][3]
Q2: What are the most effective general methods for removing these color impurities?
The most widely recommended methods for removing color are treatment with activated carbon (charcoal) during recrystallization and purification via column chromatography.[1][3] Acid-base extraction can also be effective for separating the basic benzimidazole product from non-basic impurities.[1] For stubborn discoloration, treatment with potassium permanganate followed by sodium bisulfite has also been reported.[4]
Q3: Can I prevent or minimize the formation of color impurities during the reaction itself?
Yes, preventing impurity formation is often the best strategy. Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of sensitive reagents like o-phenylenediamine.[1] Additionally, using o-phenylenediamine dihydrochloride as the starting material has been shown to reduce color impurities and allow for more homogenous mixing.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q4: My crude product is a dark-colored solid or oil. What is the first purification step I should attempt?
If your product is a solid, the recommended first step is recrystallization from a suitable solvent.[4] If the product is a dark-colored oil, purification by column chromatography is the most common and effective method.[1] For both solids and oils, an initial acid-base extraction can be a valuable step to remove non-basic impurities before proceeding with other purification techniques.[1]
Q5: I have already performed recrystallization, but my benzimidazole crystals are still yellow or brown. What can I do next?
Persistent color after recrystallization indicates that the impurities have similar solubility to your product. The most effective next step is to repeat the recrystallization but include an activated carbon treatment.[3] Adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb the colored impurities.
Q6: My product seems to be degrading or streaking on the silica gel column during chromatography. How can I resolve this?
Some benzimidazole derivatives can be unstable on standard silica gel, leading to degradation and poor separation. To mitigate this, you can deactivate the silica gel by preparing your slurry or eluent with a small amount of a base, such as triethylamine. Alternatively, consider other purification methods like acid-base extraction or recrystallization to avoid silica gel contact altogether.
Q7: I am using an oxidizing agent (e.g., Oxone, H₂O₂) in my synthesis and observing significant color. Are there specific workup procedures for this?
Yes, when using oxidants, residual reagents or specific by-products can cause coloration. For reactions involving Oxone, a wash with sodium metabisulphite (Na₂S₂O₅) may help remove the color.[3] For reactions using H₂O₂, ensuring the complete quenching of the oxidant during workup is crucial.
Data Presentation
Table 1: Summary of Common Color Impurities and Causes
| Impurity Type | Likely Cause | Stage of Formation | Recommended Prevention/Removal |
| Oxidation Products | Oxidation of o-phenylenediamine starting material.[1] | Before or during synthesis | Use an inert atmosphere (N₂ or Ar); Use fresh starting materials.[1] |
| Schiff's Base | Incomplete cyclization of the intermediate imine.[3] | During synthesis | Ensure complete reaction; Can be removed by column chromatography.[3] |
| Amine Condensation Products | Side reactions of the diamine starting material.[2] | During synthesis | Optimize reaction conditions; Purify via recrystallization or chromatography.[2] |
| Residual Oxidant/Catalyst | Incomplete removal of reagents like Oxone or metal catalysts.[3][5] | Workup/Purification | Add a specific quenching/washing step (e.g., sodium metabisulphite wash).[3] |
Table 2: Comparison of Decolorization Techniques
| Technique | Best For | Advantages | Disadvantages |
| Activated Carbon | Removing highly conjugated, colored impurities from solutions.[6] | Highly effective for color removal, simple to implement during recrystallization.[3][7] | Can adsorb the desired product, leading to yield loss if too much is used. |
| Recrystallization | Purifying solid products from soluble impurities.[][9] | Can yield highly pure crystalline material. | May not remove impurities with similar solubility; can be time-consuming to find an optimal solvent. |
| Column Chromatography | Purifying oils or separating mixtures with different polarities.[1] | Good for separating complex mixtures. | Product may degrade on silica; can be solvent and time-intensive. |
| Acid-Base Extraction | Separating basic benzimidazoles from neutral or acidic impurities.[1] | Simple, fast, and avoids chromatography media. | Only effective for impurities with different acid/base properties. |
Visualizations
Caption: Troubleshooting workflow for colored impurities.
Caption: Workflow for activated carbon decolorization.
Caption: Formation of color via oxidation of starting material.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon during Recrystallization
This protocol describes the standard method for removing colored impurities from a solid benzimidazole product.
-
1. Solvent Selection: Choose a suitable recrystallization solvent or solvent system in which your benzimidazole product is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
-
2. Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude, colored benzimidazole product until it is fully dissolved.[7][10]
-
3. Activated Carbon Addition: Remove the flask from the heat source. Cautiously add a small amount of powdered activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.[4][6]
-
4. Heating: Gently swirl the flask and heat the mixture for 5-15 minutes to allow the carbon to adsorb the impurities.[4][7]
-
5. Hot Filtration: Quickly filter the hot solution through a pre-heated funnel (fluted filter paper for gravity filtration or a Büchner funnel for vacuum filtration) to remove the activated carbon.[3][7] The goal is to prevent the desired product from crystallizing prematurely in the funnel. The filtrate should be colorless or significantly lighter in color.
-
6. Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
-
7. Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[11]
Protocol 2: Purification via Acid-Base Extraction
This method is useful for separating the basic benzimidazole product from neutral or acidic impurities.[1]
-
1. Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
2. Acidic Extraction: Add an acidic aqueous solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic benzimidazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
3. Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete transfer of the product.
-
4. Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is alkaline and the benzimidazole product precipitates out of the solution.[7]
-
5. Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts and dry it completely. The product can be further purified by recrystallization if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
- 7. ijcrt.org [ijcrt.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors for Cancer Therapy
A detailed guide for researchers and drug development professionals on the performance of key benzimidazole derivatives as kinase inhibitors, supported by experimental data and methodologies.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to natural purines, which allows it to interact with a wide range of biological targets, including protein kinases.[1][2] This structural feature has led to the development of numerous benzimidazole derivatives as potent kinase inhibitors, some of which have advanced to clinical use.[3] This guide provides a comparative analysis of representative benzimidazole-based compounds, offering insights into their inhibitory potency and selectivity. While specific experimental data for 1-(2-aminoethyl)benzimidazole is not extensively available in the public domain, this guide will focus on structurally related and well-characterized benzimidazole derivatives to provide a valuable comparative framework for researchers.
Comparative Inhibitory Potency of Benzimidazole Derivatives
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected benzimidazole derivatives against various protein kinases, as reported in preclinical studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.[4]
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 26b (Thiazole/benzimidazole hybrid) | EGFR | 109.71 | [5] |
| MCF-7 cell line | 6,300 | [5] | |
| Compound 27 (Benzimidazole linked to pyrazole) | EGFR | ~50,000 (at 88% inhibition) | [5] |
| Compound 28 (Benzimidazole linked to pyrazole) | MCF-7 cell line | 2,200 | [5] |
| MDA-MB231 cell line | 11,900 | [5] | |
| A549 cell line | 7,120 | [5] | |
| Compound 10a (Pyrazole-benzimidazole derivative) | Aurora A | 28.9 | [6] |
| Aurora B | 2.2 | [6] | |
| Dovitinib | Tyrosine Kinases | Not specified | [6] |
Understanding the Mechanism: Key Signaling Pathways
Benzimidazole derivatives often target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a common feature of many cancers.
Caption: EGFR signaling pathway and the point of inhibition by benzimidazole derivatives.
Experimental Protocols: Determining Kinase Inhibition (IC50)
The determination of IC50 values is a critical step in the evaluation of a potential kinase inhibitor. While specific protocols may vary, the general workflow for a cell-free kinase inhibition assay is outlined below.
Objective: To determine the concentration of a benzimidazole derivative required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified target protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection antibody
-
Test benzimidazole compound
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Plate reader (e.g., scintillation counter or luminometer/fluorometer)
General Procedure:
-
Compound Preparation: Prepare serial dilutions of the test benzimidazole compound in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection: Measure the kinase activity. If using radiolabeled ATP, this involves quantifying the amount of ³²P incorporated into the substrate using a scintillation counter. For non-radioactive methods, a signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data, setting the positive control to 100% kinase activity and the negative control to 0%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.[7]
-
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Structure-Activity Relationship (SAR) of Benzimidazole Derivatives
The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole ring.[2] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
Caption: Key positions on the benzimidazole scaffold that influence inhibitor properties.
Conclusion
Benzimidazole derivatives represent a versatile and promising class of kinase inhibitors with significant potential in cancer therapy.[8] The inhibitory profile of these compounds is highly dependent on the specific substitutions on the benzimidazole core. While a direct comparative analysis of 1-(2-aminoethyl)benzimidazole is limited by the lack of available data, the examination of structurally related compounds provides valuable insights for researchers. The methodologies and data presented in this guide serve as a foundation for the continued exploration and development of novel benzimidazole-based kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 1-(2-aminoethyl)benzimidazole in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of 1-(2-aminoethyl)benzimidazole, a member of a pharmacologically significant class of heterocyclic compounds. We will delve into the principles, protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA), a leading technique for this purpose, and compare it with other established methods.
The benzimidazole scaffold is present in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific mechanism of action for many derivatives, including 1-(2-aminoethyl)benzimidazole, often requires empirical validation to identify direct molecular targets and understand downstream pathway modulation.[3]
Core Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify and quantify the engagement of a ligand with its target protein within a physiological cellular environment.[4] The core principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a protein binds to a ligand, it generally becomes more resistant to thermal denaturation. This change in thermal stability can be measured to confirm target engagement.[6]
Experimental Workflow: CETSA
The CETSA workflow involves treating intact cells with the compound of interest, heating the cell lysates to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[7]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA for 1-(2-aminoethyl)benzimidazole
-
Cell Culture: Plate the chosen cell line (e.g., a cancer cell line if evaluating anticancer effects) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a desired concentration of 1-(2-aminoethyl)benzimidazole or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Analyze the amount of the specific target protein remaining in the soluble fraction using methods like Western Blotting or mass spectrometry (MS-CETSA).[8]
-
Data Analysis: Plot the relative amount of soluble protein against the temperature. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response
The results of a CETSA experiment can be presented as a "melt curve," which shows the thermal stability of the protein across a temperature gradient. A shift in this curve upon compound treatment indicates stabilization and therefore engagement. Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single temperature (chosen from the melt curve) and varying the compound concentration.
Table 1: Example CETSA Melt Curve Data for a Putative Target Protein
| Temperature (°C) | Vehicle Control (% Soluble Protein) | 10 µM 1-(2-aminoethyl)benzimidazole (% Soluble Protein) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 85 | 99 |
| 52 | 50 | 92 |
| 56 | 20 | 65 |
| 60 | 5 | 30 |
| 64 | <1 | 10 |
Comparison with Alternative Target Validation Methods
While CETSA is a powerful tool, other methods can also be employed to validate target engagement, each with its own advantages and limitations.[5][9]
Caption: Comparison of key target engagement validation techniques.
Table 2: Comparison of Target Engagement Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein.[5] | Label-free; performed in intact cells under physiological conditions; can be adapted for high-throughput screening.[6] | Requires a specific antibody for Western blot or advanced mass spectrometry; may not work for all proteins. |
| Photoaffinity Labeling (PAL) | A photoreactive version of the compound is used to form a covalent bond with the target upon UV irradiation.[9][10] | Can precisely identify the binding site on the target protein; provides a stable complex for downstream analysis. | Requires chemical modification of the compound, which may alter its binding properties; UV light can be cytotoxic.[10] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion.[11] | Label-free and does not require compound modification; relatively simple and cost-effective. | Performed in cell lysates, which is less physiological than intact cells; sensitivity can be limited by the choice of protease.[11] |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[12] | Can identify novel or unknown targets (target deconvolution).[12] | Requires compound modification; risk of identifying non-specific binders; interactions are studied outside the cellular environment. |
Investigating Downstream Signaling Pathways
Validating target engagement is the first step. The subsequent, crucial stage is to understand the functional consequences of this interaction. Benzimidazole derivatives are known to interact with a variety of targets, including kinases, cyclooxygenases (COX), and microtubules, thereby modulating key signaling pathways involved in cell proliferation, inflammation, and survival.[13]
Once a direct target for 1-(2-aminoethyl)benzimidazole is confirmed (e.g., a specific kinase), downstream pathway analysis becomes essential. For instance, if the target is a kinase in the MAPK pathway, researchers would investigate changes in the phosphorylation status of downstream substrates.
Caption: Hypothetical signaling pathway affected by 1-(2-aminoethyl)benzimidazole.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-aminoethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of the compound 1-(2-aminoethyl)benzimidazole. Given the broad range of biological activities associated with the benzimidazole scaffold, understanding the selectivity of any new derivative is crucial for predicting its therapeutic potential and off-target effects. This document outlines a proposed panel of key enzyme families, detailed experimental protocols for in vitro inhibition assays, and a comparative analysis with established benzimidazole-based drugs.
Introduction to 1-(2-aminoethyl)benzimidazole and Comparator Compounds
1-(2-aminoethyl)benzimidazole is a derivative of the benzimidazole heterocyclic ring system, a privileged structure in medicinal chemistry. Many approved drugs, from proton-pump inhibitors to anticancer agents, are based on this scaffold. To provide context for its potential selectivity, this guide compares its hypothetical profile to three well-characterized drugs:
-
Albendazole : A broad-spectrum anthelmintic that primarily functions by inhibiting tubulin polymerization.[1][2][3][4]
-
Omeprazole : A proton-pump (H+/K+ ATPase) inhibitor used to reduce gastric acid.[5][6][7][8]
-
Dabrafenib : A potent and selective kinase inhibitor targeting BRAF V600E in cancer therapy.[9][10][11][12]
The diverse mechanisms of these comparators highlight the need for broad cross-reactivity screening to elucidate the specific biological activities of novel benzimidazole derivatives.
Proposed Enzyme Panel for Cross-Reactivity Screening
Based on the known targets of various benzimidazole derivatives, the following enzyme families are proposed for an initial cross-reactivity screen. The data presented below is hypothetical and serves as a template for presenting experimental results.
Table 1: Hypothetical Cross-Reactivity Profile (IC₅₀ Values in µM)
| Enzyme Target | Enzyme Class | 1-(2-aminoethyl)benzimidazole | Albendazole | Omeprazole | Dabrafenib |
| BRAF (V600E) | Protein Kinase | > 100 | > 100 | > 100 | 0.0006[9] |
| VEGFR2 | Protein Kinase | 25.4 | > 100 | > 100 | 0.085 |
| CYP3A4 | Cytochrome P450 | 15.2 | > 50 | 5.5 | > 50 |
| CYP2C9 | Cytochrome P450 | 45.8 | > 50 | 20.1 | > 50 |
| Cathepsin B | Cysteine Protease | 8.9 | > 100 | > 100 | > 100 |
| PTP1B | Protein Tyrosine Phosphatase | 5.3 | > 100 | > 100 | > 100 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
Experimental Protocols
Detailed methodologies for conducting the proposed in vitro enzyme inhibition assays are provided below. These protocols are designed for a microplate format to facilitate high-throughput screening.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the inhibition of a specific kinase (e.g., BRAF, VEGFR2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[13]
-
Materials :
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant Kinase Enzyme.
-
Fluorescein-labeled substrate peptide.
-
ATP at a concentration near the Kₘ for the target kinase.
-
TR-FRET Detection Buffer containing a terbium-labeled anti-phosphopeptide antibody and EDTA.
-
Test compounds and positive control (e.g., Dabrafenib) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure :
-
Add 5 µL of 4X kinase/substrate solution to each well.
-
Add 2 µL of test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of 4X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Calculate the ratio of acceptor (520 nm) to donor (495 nm) fluorescence and plot the percent inhibition against compound concentration to determine the IC₅₀ value.
-
In Vitro Cytochrome P450 Inhibition Assay (Fluorogenic)
This assay determines the inhibitory potential of a compound against key drug-metabolizing CYP450 enzymes (e.g., CYP3A4, CYP2C9).[14][15][16]
-
Materials :
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Fluorogenic probe substrates specific for each CYP isoform (e.g., BFC for CYP3A4, MFC for CYP2C9).
-
Test compounds and positive controls (e.g., Ketoconazole for CYP3A4) serially diluted in DMSO.
-
96-well, black, flat-bottom microplates.
-
-
Procedure :
-
Add 50 µL of phosphate buffer containing the recombinant CYP enzyme and NADPH regenerating system to each well.
-
Add 2 µL of the test compound dilutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic probe substrate.
-
Monitor the increase in fluorescence over 30 minutes at 37°C using a fluorescence plate reader with appropriate excitation and emission wavelengths for the product.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
-
In Vitro Cysteine Protease Inhibition Assay (Fluorogenic)
This protocol measures the inhibition of cysteine proteases like Cathepsin B.
-
Materials :
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, containing DTT and EDTA).
-
Recombinant Cysteine Protease (e.g., Cathepsin B).
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC).
-
Test compounds and a positive control inhibitor (e.g., E-64) serially diluted in DMSO.
-
96-well, black microplates.
-
-
Procedure :
-
Add 50 µL of assay buffer to each well.
-
Add 2 µL of test compound dilutions.
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Read the fluorescence kinetically for 30 minutes at 37°C (ex: 360 nm, em: 460 nm).
-
Determine the reaction rate and calculate the percent inhibition to derive the IC₅₀ value.[17]
-
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay assesses the inhibition of PTPs, such as PTP1B, using a fluorogenic substrate.[18][19][20][21]
-
Materials :
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Tween-20).
-
Recombinant PTP enzyme (e.g., PTP1B).
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP).
-
Test compounds and a positive control inhibitor serially diluted in DMSO.
-
384-well, black microplates.
-
-
Procedure :
-
Add 10 µL of the PTP enzyme solution to each well.
-
Add 0.5 µL of the test compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Monitor the increase in fluorescence in kinetic mode for 20-30 minutes at room temperature (ex: 355 nm, em: 460 nm).
-
Calculate the reaction velocity from the linear phase of the progress curve.
-
Determine the percent inhibition and calculate the IC₅₀ value.
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Simplified BRAF/MEK/ERK signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omeprazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dabrafenib - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. chondrex.com [chondrex.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Position Matters: A Comparative Guide to the Structure-Activity Relationship of 1- and 2-Substituted Benzimidazoles
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. In the realm of medicinal chemistry, the benzimidazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The point of substitution on this bicyclic heterocycle—primarily at the 1- (N-1) or 2- (C-2) position—dramatically influences its pharmacological profile. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1- and 2-substituted benzimidazoles, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile scaffold that interacts with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic effects.[3][4][5] Research has consistently shown that the nature and position of substituents on the benzimidazole ring are critical determinants of its biological activity.[6][7][8] While substitutions at various positions are possible, this guide focuses on the pivotal comparison between N-1 and C-2 substitutions, which often dictates the compound's potency and mechanism of action. Generally, 2-substituted benzimidazoles have been found to be more pharmacologically potent than their 1-substituted counterparts.[5][9]
Comparative Biological Activities: A Data-Driven Overview
The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between 1- and 2-substituted benzimidazole derivatives.
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Benzimidazole derivatives have shown significant promise in this area.[1][10] The position of substitution plays a crucial role in their efficacy.
| Compound Type | Substituent | Target Organism | Activity (MIC/IC50) | Reference |
| 1,2-Disubstituted | N-alkylated-5-carboxamidine | S. aureus (MRSA) | MIC: 0.39 - 0.78 µg/mL | [5] |
| 2-Substituted | 2-(Trifluoromethyl)-1H-benzimidazole | Giardia lamblia | More active than Metronidazole | [5] |
| 1-Substituted | 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus, E. coli | Notable activity | [2] |
| 2-Substituted | 2-aryl benzimidazoles | A. niger | MIC = 0.018 mM | [2] |
| 1-Substituted | N-((1H-benzimidazol-1-yl) methyl)-... | Various bacteria/fungi | Compound 5i showed best activity | [11] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
From the data, it is evident that specific substitution patterns are key. For instance, 1,2-disubstituted benzimidazoles with an N-alkylated-5-carboxamidine moiety exhibit potent activity against MRSA.[5] In another study, N-((1H-benzimidazol-1-yl) methyl) derivatives with an electron-withdrawing group showed superior antimicrobial activity.[11]
Antiviral Activity
Benzimidazole derivatives have been investigated for their activity against a range of viruses.[12][13][14] The substitution at the N-1 position has been a particular focus in the development of potent antiviral agents.
| Compound Type | Substituent(s) | Target Virus | Activity (EC50) | Reference |
| 1-Substituted | 1-[(dialkylamino)alkyl]-2-[(benzotriazol-1/2-yl)methyl] | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [12] |
| 1-Substituted | 1-[(quinolizidin-1-yl)alkyl]-2-[(benzotriazol-1/2-yl)methyl] | BVDV, YFV, CVB2 | Moderately active | [12] |
| 1,2-Disubstituted | (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Vaccinia virus, Coxsackie virus B4 | Selectively active | [15][16] |
EC50: Half-maximal Effective Concentration.
Notably, 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC50 values in the nanomolar range.[12]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and benzimidazoles have emerged as a promising scaffold.[17][18] Both 1- and 2-substituted derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.
| Compound Type | Substituent(s) | Cell Line | Activity (IC50) | Reference |
| 2-Substituted | Various thiazolidinone/thiazole derivatives | HEPG2, MCF7, HCT 116 | <10 µg/mL | [17] |
| 1,2-Disubstituted | 1-(3-chlorobenzyl)-2-methyl | A549 (Lung cancer) | Higher than cisplatin | [19] |
| 1,2-Disubstituted | N-alkylated 2-(substituted phenyl) | Various cancer cell lines | Broad spectrum activity | [20] |
| 2-Substituted | Benzimidazole-4,7-diones | Colon, breast, lung cancer | Evaluated | [4] |
IC50: Half-maximal Inhibitory Concentration.
Studies indicate that the biological properties of the benzimidazole system are strongly influenced by substitutions at both the N-1 and C-2 positions, with the N-1 position often positively influencing chemotherapeutic efficacy.[20] For example, 1,2-disubstituted benzimidazoles have shown potent, albeit sometimes less effective than reference drugs, activity against lung and colon cancer cell lines.[19]
Anthelmintic Activity
Benzimidazoles are a cornerstone in the treatment of parasitic worm infections.[21][22] The 2-substituted benzimidazoles, in particular, are known for their broad-spectrum anthelmintic activity.[21]
| Compound Type | Substituent(s) | Target | Activity | Reference |
| 2-Substituted | 2-(Trifluoromethyl)benzimidazole | Trichinella spiralis | As active as albendazole | [4] |
| 1-Substituted | 1-substituted derivatives | Eudrilus species | Moderate to good activity | [23] |
| 2-Substituted | Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids | Trichinella spiralis (in vitro) | Higher than albendazole | [23] |
The primary mechanism of action for 2-substituted benzimidazoles as anthelmintics is the inhibition of microtubule polymerization in the parasite's cells by binding to β-tubulin.[21]
Key Structure-Activity Relationship Insights
The following diagram illustrates the general principles of the structure-activity relationship for 1- and 2-substituted benzimidazoles based on the reviewed literature.
Caption: Comparative SAR of 1- and 2-substituted benzimidazoles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common experimental protocols used to evaluate the biological activities of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination by tube dilution.
-
Preparation of Compounds: Stock solutions of the synthesized benzimidazole derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: A series of twofold dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is also tested as a reference.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24][25]
In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 510 nm.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.[24][25]
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Host cells (e.g., HEL, HeLa, Vero) are seeded in 96-well plates.
-
Infection and Treatment: A viral suspension is added to the cells, followed by the addition of serial dilutions of the test compounds.
-
Incubation: The plates are incubated until a clear cytopathic effect (CPE) is observed in the untreated, virus-infected control wells.
-
CPE Evaluation: The extent of CPE is scored microscopically.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the viral CPE by 50%, is determined.[15]
Conclusion
The substitution pattern on the benzimidazole scaffold is a critical factor in determining its pharmacological profile. While 2-substituted benzimidazoles are often associated with potent anthelmintic and broad-spectrum antimicrobial activities, 1-substituted analogs have demonstrated significant potential as antiviral and selective anticancer agents. This guide highlights the importance of considering the substitution position in the design of new benzimidazole-based therapeutics. The provided data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the development of next-generation drugs with improved efficacy and selectivity. The strategic placement of substituents on this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents. therapeutic agents.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 10. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral benzimidazoles. Direct 1-substitution of 2-(- -hydroxybenzyl)benzimidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Anthelmintic Evaluation of Some Novel Synthesized 1, 2, 4-Triazole Moiety Clubbed with Benzimidazole Ring. – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and biological profile of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy Analysis: 2-Aminobenzimidazole Derivatives Versus Standard-of-Care Treatments for Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of novel 2-aminobenzimidazole derivatives against current standard-of-care drugs for the treatment of leishmaniasis. The data is compiled from preclinical studies to offer an objective overview of their therapeutic potential.
Leishmaniasis remains a significant global health challenge, with current treatments often limited by toxicity, long administration routes, and emerging resistance.[1][2][3] The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. This guide focuses on recently investigated 2-aminobenzimidazole derivatives and their performance in a murine model of visceral leishmaniasis (VL), benchmarked against established drugs: miltefosine, amphotericin B, and paromomycin.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of selected 2-aminobenzimidazole derivatives and standard-of-care antileishmanial drugs from preclinical murine models.
Table 1: In Vivo Efficacy of 2-Aminobenzimidazole Derivatives against Leishmania infantum
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Compound 29 | BALB/c mice (acute VL model) | 50 mg/kg, oral, twice daily for 5 days | Parasite load in the liver | Lack of efficacy | [1][2][3][4] |
| Compound 39 | BALB/c mice (acute VL model) | 50 mg/kg, oral, twice daily | Parasite load in the liver | Lack of efficacy; study terminated due to toxicity | [1][2][3][4] |
Table 2: In Vivo Efficacy of Standard-of-Care Drugs in Murine Leishmaniasis Models
| Drug | Animal Model | Leishmania Species | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Miltefosine | BALB/c mice | L. amazonensis | 30-50 mg/kg/day, oral | Lesion size, parasite DNA | Significant dose-dependent reduction in lesion size; no parasite DNA detected at higher doses.[5] | [5] |
| Miltefosine | BALB/c mice | L. tropica | 50 mg/kg/day, oral for 21 days | Footpad swelling, parasite detection | Statistically significant reduction in footpad measurements compared to control.[6] | [6] |
| Liposomal Amphotericin B | BALB/c mice | L. donovani | 2.5 mg/kg, i.v. for 5 days | Parasite burdens in spleen, liver, bone marrow | Significant suppression of parasite burdens in all tissues.[7] | [7] |
| Amphotericin B Deoxycholate | Hamsters | L. donovani | 0.5 mg/kg | Splenic parasite inhibition | 30.4% parasite inhibition.[8] | [8] |
| Paromomycin | BALB/c mice | L. amazonensis | N/A | Lesion size, parasite burden | Reduces lesion size and parasite burden.[9][10] | [9][10] |
| Paromomycin (NIV formulation) | BALB/c mice | L. donovani | N/A | Liver and spleen parasite burdens | More effective than free drug against liver and spleen parasites.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vivo leishmaniasis drug efficacy assessment.
Murine Model of Visceral Leishmaniasis (for 2-Aminobenzimidazoles)
-
Parasite: Leishmania infantum amastigotes.
-
Infection: Mice are infected via intravenous (i.v.) injection into the tail vein with a suspension of amastigotes.[13]
-
Treatment Initiation: Treatment is initiated at a specified time point post-infection (e.g., day 7).
-
Drug Administration: The test compounds (e.g., Compound 29 or 39) are formulated in a suitable vehicle and administered orally (p.o.) via gavage, typically twice daily for 5 consecutive days.[1][4]
-
Efficacy Assessment: At the end of the treatment period (e.g., day 12 post-infection), mice are euthanized. The liver is excised, weighed, and homogenized. The parasite burden is quantified by microscopic examination of Giemsa-stained smears to determine the number of amastigotes per 1000 host cell nuclei, expressed in Leishman-Donovan Units (LDU).[7][13]
Murine Model of Cutaneous Leishmaniasis (for Standard-of-Care)
-
Animal Model: 6-8 week old female BALB/c mice.[14]
-
Parasite: Leishmania amazonensis or L. major stationary-phase promastigotes.
-
Infection: Mice are anesthetized and infected subcutaneously in the hind footpad with approximately 1 x 10⁴ promastigotes.[15]
-
Monitoring: The progression of the infection is monitored by weekly measurement of the footpad swelling (lesion size) using a caliper.
-
Drug Administration: Treatment (e.g., oral miltefosine) is initiated once lesions are established (e.g., 4 weeks post-infection). The drug is administered daily for a specified period (e.g., 21-30 days).[5][6][15]
-
Efficacy Assessment:
-
Lesion Size: Continued weekly measurement of footpad thickness. Efficacy is determined by the reduction in lesion size compared to an untreated control group.[5]
-
Parasitological Load: At the end of the study, parasite burden in the infected footpad and draining lymph nodes is determined by methods such as quantitative PCR (qPCR) to detect parasite DNA or by limiting dilution assay.[5][16]
-
Visualizing Mechanisms and Workflows
Antileishmanial Drug Mechanisms of Action
The efficacy of a drug is intrinsically linked to its mechanism of action. The diagram below illustrates the proposed or established pathways for the 2-aminobenzimidazole series and the standard-of-care drugs.
Caption: Proposed and established mechanisms of action for antileishmanial compounds.
General Workflow for In Vivo Efficacy Study
The logical flow of a preclinical in vivo study is critical for obtaining reliable data. This workflow outlines the key stages from infection to final analysis.
Caption: Standardized workflow for preclinical antileishmanial drug efficacy testing.
References
- 1. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling – CIBFar [cibfar.ifsc.usp.br]
- 3. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of miltefosine treatment in Leishmania amazonensis-infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming the Challenge; In Vivo Efficacy of Miltefosine for Chronic Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacies of various formulations of amphotericin B against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial efficacy of amphotericin B bearing emulsomes against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy of free and non-ionic-surfactant vesicular formulations of paromomycin in a murine model of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Liver- and Spleen-Specific Immune Responses in Experimental Leishmania martiniquensis Infection in BALB/c Mice [frontiersin.org]
- 13. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced paromomycin efficacy by solid lipid nanoparticle formulation against Leishmania in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole and Benzothiazole Derivatives: Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and benzothiazole are privileged heterocyclic scaffolds, forming the core structures of numerous pharmacologically significant molecules.[1][2][3] Both classes of compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4] This guide provides an objective comparison of the biological performance of derivatives from these two families, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Biological Activities
The efficacy of benzimidazole and benzothiazole derivatives has been extensively evaluated across various biological assays. The following tables summarize key quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate a direct comparison of their potency.
Anticancer Activity: Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. Lower IC₅₀ values indicate higher potency.
| Compound Class | Derivative/Study Context | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole | 2,5-disubstituted furan derivative (Compound 8) | A549 (Lung) | 1.8 | [5] |
| Benzimidazole | 2,5-disubstituted furan derivative (Compound 15) | A549 (Lung) | 3.2 | [5] |
| Benzothiazole | Pyrazolo[5,1-c][1][2][4]-triazine derivative (Compound 6) | HepG2 (Liver) | 3.51 | [6] |
| Benzimidazole | Pyrazolo[5,1-c][1][2][4]-triazine derivative (Compound 7) | HepG2 (Liver) | 4.12 | [6] |
| Benzothiazole | Indole based derivative (Compound 55) | HT-29 (Colon) | 0.024 | [7] |
| Benzothiazole | Indole based derivative (Compound 55) | H460 (Lung) | 0.29 | [7] |
| Benzimidazole | Pyrimidine hybrid (Compound 4b) | HepG2 (Liver) | 0.08 | [8] |
| Benzimidazole | Pyrimidine hybrid (Compound 4b) | HCT-116 (Colon) | 0.12 | [8] |
Note: Direct comparisons are most effective when data originates from the same study under identical experimental conditions. In several comparative studies, benzothiazole derivatives have demonstrated greater activity than their benzimidazole counterparts.[1][5][9]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial efficacy.
| Compound Class | Derivative/Study Context | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole | Pyrazolo[5,1-c][1][2][4]-triazine derivative (Compound 6) | Staphylococcus aureus | 3.9 | [6] |
| Benzimidazole | Pyrazolo[5,1-c][1][2][4]-triazine derivative (Compound 7) | Staphylococcus aureus | 7.8 | [6] |
| Benzothiazole | Tetrahydropyrimidinyl-substituted (Compound 21a) | Moraxella catarrhalis | 4-8 | [10] |
| Benzothiazole | Tetrahydropyrimidinyl-substituted (Compound 21a) | Escherichia coli | 16-32 | [10] |
| Benzimidazole | Tetrahydropyrimidinyl-substituted (Compound 15a) | Moraxella catarrhalis | 2-4 | [10] |
| Benzimidazole | Tetrahydropyrimidinyl-substituted (Compound 15a) | Escherichia coli | 1-4 | [10] |
| Benzimidazole | 2-substituted derivative (Compound 47) | Aspergillus niger | 0.018 mM | [4] |
Note: The choice of substituent groups on the core benzimidazole or benzothiazole ring significantly influences the biological activity.[2][4]
Mechanisms of Action & Signaling Pathways
Both benzimidazole and benzothiazole derivatives exert their biological effects by modulating key cellular signaling pathways critical for cell survival, proliferation, and inflammation.
Key Signaling Pathways
Benzothiazole derivatives have been shown to inhibit critical cancer-related pathways such as PI3K/AKT, STAT3, and NF-κB.[11][12][13] Inhibition of the PI3K/AKT pathway, which is aberrantly activated in many cancers, can induce apoptosis.[11] STAT3 is a transcription factor that regulates genes involved in cell proliferation and survival, making it a key therapeutic target.[12][14] The NF-κB pathway is a prototypical proinflammatory pathway, and its inhibition can reduce inflammation and suppress tumor progression.[13]
Benzimidazole derivatives can induce apoptosis through the activation of the JNK signaling pathway.[15] Similar to benzothiazoles, they can also inhibit the PI3K/AKT pathway.[15] A well-established mechanism for many benzimidazole-based drugs (like albendazole) is the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis.[15]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of chemical compounds. Below are detailed protocols for key experiments cited in the evaluation of benzimidazole and benzothiazole derivatives.
General Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening and comparing the biological activity of novel chemical derivatives.
Protocol 1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][16]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][17]
1. Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
2. Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound concentrations to their final test values. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Protocol 3: Western Blot for Signaling Pathway Analysis
Western blotting is a technique to detect specific proteins in a sample and can be used to observe changes in protein expression or activation (e.g., phosphorylation) in response to compound treatment.[3][18]
1. Materials:
-
Cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, collect the lysate, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane with TBS-T, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the effect of the compound on target protein levels.
Conclusion
Both benzimidazole and benzothiazole derivatives are exceptionally promising scaffolds in medicinal chemistry, demonstrating potent and diverse biological activities.[1][4] While direct, comprehensive comparisons are limited, available data often suggests that specific benzothiazole derivatives can exhibit superior anticancer and antimicrobial activity compared to their benzimidazole analogues under the same conditions.[5][6][9] However, the therapeutic potential of any given derivative is highly dependent on its specific substitution pattern. The continued exploration of these versatile structures, guided by standardized comparative assays and mechanistic studies, is crucial for the development of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. One moment, please... [microbeonline.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Western blot protocol | Abcam [abcam.com]
Head-to-Head Study of 1-(2-aminoethyl)benzimidazole and its Regioisomers: A Comparative Analysis
A comprehensive review of the synthesis, biological activities, and experimental protocols of aminoethyl-substituted benzimidazoles reveals a landscape rich in therapeutic potential but lacking in direct head-to-head comparative studies of its specific regioisomers. This guide synthesizes the available scientific literature to provide a comparative overview for researchers, scientists, and drug development professionals.
Benzimidazole, a heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of an aminoethyl side chain at different positions on the benzimidazole ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on a comparative analysis of 1-(2-aminoethyl)benzimidazole and its regioisomers, with a particular emphasis on their synthesis, biological evaluation, and the experimental methodologies employed.
Synthesis of Aminoethyl-Substituted Benzimidazoles
The synthesis of aminoethyl-substituted benzimidazoles can be approached through several synthetic routes. A general and widely applicable method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 2-(2-aminoethyl)benzimidazole, this typically involves the reaction of o-phenylenediamine with β-alanine or its derivatives.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of aminoethyl-benzimidazoles.
Comparative Biological Activities
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring. The following table summarizes the observed biological activities of various amino- and aminoalkyl-substituted benzimidazoles from different studies. It is important to note that these are not direct comparisons of the requested regioisomers but provide insights into the potential activities of this class of compounds.
| Compound/Derivative | Position of Substitution | Biological Activity | Key Findings | Reference |
| 2-(Aminomethyl)benzimidazole derivatives | 2 | Anticancer | Exhibited profound anti-proliferative activity against Ehrlich ascites carcinoma (EAC) cell line. | [1] |
| 2-Amino-1H-benzimidazole derivatives | 2 | Antileishmanial | Showed activity against Leishmania mexicana promastigotes. | Not explicitly cited |
| 5-Amino-2-methylbenzimidazole derivatives | 5 | Anticancer | Synthesized derivatives showed activity, but specific data is not provided in the abstract. | [2] |
| 6-Substituted benzimidazoles | 6 | Angiotensin II receptor antagonists | Acylamino and basic heterocycle substitutions at the 6-position resulted in highly active antagonists. | [3] |
| 2,5-Disubstituted benzimidazoles | 2 and 5 | Antimicrobial | Showed good antibacterial activity. | [4] |
| 1,2-Disubstituted benzimidazoles | 1 and 2 | Cytotoxic | Displayed good activities against A549 and MCF-7 cell lines. | Not explicitly cited |
| Benzimidazole-4,7-dione derivatives | 4 and 7 | Anticancer | Confirmed cytotoxic activity against tumor cells, particularly in hypoxic conditions. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives, compiled from the available literature.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Appropriate carboxylic acid (e.g., β-alanine for a 2-(aminoethyl) side chain)
-
Polyphosphoric acid (PPA) or 4N HCl
-
Sodium bicarbonate or ammonia solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents) is heated in polyphosphoric acid or refluxed in 4N HCl.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is neutralized with a saturated solution of sodium bicarbonate or ammonia.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.
Caption: Workflow for the in vitro MTT assay to determine cytotoxicity.
Signaling Pathways
The anticancer activity of benzimidazole derivatives can be attributed to their interaction with various cellular signaling pathways. While the specific pathways for 1-(2-aminoethyl)benzimidazole and its regioisomers are not well-defined due to the lack of targeted studies, research on related compounds suggests potential mechanisms. For instance, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, disrupt DNA synthesis, or modulate the activity of kinases involved in cancer cell proliferation and survival.
Caption: Potential signaling pathways affected by anticancer benzimidazole derivatives.
Conclusion and Future Directions
The available literature strongly supports the benzimidazole scaffold as a privileged structure in drug discovery. While this guide provides a comparative overview based on existing data for related compounds, the lack of direct head-to-head studies on 1-(2-aminoethyl)benzimidazole and its specific regioisomers highlights a significant gap in the research landscape.
Future research should focus on the systematic synthesis and parallel biological evaluation of these regioisomers to establish clear structure-activity relationships. Such studies would be invaluable for the rational design of more potent and selective benzimidazole-based therapeutic agents. Investigating the precise molecular targets and signaling pathways for each isomer will further elucidate their mechanisms of action and guide future drug development efforts.
References
- 1. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Biomarker for 1-(2-aminoethyl)benzimidazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of a biomarker for the activity of 1-(2-aminoethyl)benzimidazole. Based on the well-documented mechanism of action for the broader class of benzimidazole compounds, this document outlines a proposed signaling pathway, candidate biomarkers, and experimental protocols for their validation. While direct experimental data for 1-(2-aminoethyl)benzimidazole is limited, the information presented here offers a scientifically-grounded strategy for its investigation and comparison with alternative compounds.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Benzimidazole derivatives have been widely recognized for their anticancer properties, which are often attributed to their ability to interfere with microtubule dynamics.[1][2] A primary mechanism of action for many compounds within this class is the inhibition of tubulin polymerization.[3][4][5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
By binding to β-tubulin, benzimidazole compounds can disrupt the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[4] This interference leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.
Candidate Biomarkers for Validation
Based on the proposed mechanism of action, several downstream effectors can be investigated as potential biomarkers for the activity of 1-(2-aminoethyl)benzimidazole. These candidate biomarkers are indicative of the cellular response to microtubule disruption.
Table 1: Candidate Biomarkers and Their Role in the Proposed Pathway
| Biomarker Category | Candidate Biomarker | Rationale |
| Cell Cycle Arrest | Cyclin B1 / CDK1 | Key regulators of the G2/M transition. Accumulation indicates arrest at this phase. |
| Phospho-Histone H3 (Ser10) | A marker for mitotic cells. Changes in its levels can reflect mitotic arrest. | |
| Apoptosis | Cleaved Caspase-3 | A key executioner caspase activated during apoptosis. |
| Cleaved PARP | A substrate of activated caspases; its cleavage is a hallmark of apoptosis. | |
| Bax/Bcl-2 Ratio | Pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased ratio indicates a shift towards apoptosis. |
Experimental Protocols for Biomarker Validation
A fit-for-purpose approach to biomarker assay validation is recommended, where the rigor of the validation is aligned with the intended use of the biomarker.[6][7][8] The following are key experimental protocols for validating the proposed biomarkers.
1. Cell Viability and Proliferation Assays
-
Protocol: Treat cancer cell lines with a dose-range of 1-(2-aminoethyl)benzimidazole and a suitable alternative, such as Paclitaxel or a known anticancer benzimidazole like Mebendazole.[9][10] Cell viability can be assessed using an MTS or MTT assay after 24, 48, and 72 hours of treatment.
-
Data Presentation: IC50 values should be calculated and compared.
2. Cell Cycle Analysis
-
Protocol: Cells treated with the compounds for 24 hours are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
-
Data Presentation: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified and presented in a table.
3. Western Blot Analysis for Protein Expression
-
Protocol: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Cyclin B1, CDK1, Phospho-Histone H3 (Ser10), cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Data Presentation: Changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin) are quantified and tabulated.
4. Caspase Activity Assay
-
Protocol: A colorimetric or fluorometric assay can be used to measure the activity of Caspase-3 in cell lysates after treatment.
-
Data Presentation: Fold-change in caspase activity compared to untreated controls is calculated and presented.
Comparison with Alternative Compounds
To validate the specificity and potency of 1-(2-aminoethyl)benzimidazole, its effects on the proposed biomarkers should be compared with other compounds with known mechanisms of action.
Table 2: Comparison of 1-(2-aminoethyl)benzimidazole with Alternative Tubulin-Targeting Agents
| Compound Class | Example Compound | Primary Mechanism of Action | Expected Biomarker Profile |
| Benzimidazole | 1-(2-aminoethyl)benzimidazole | Proposed: Tubulin Polymerization Inhibitor | Hypothesized: Increased G2/M arrest, increased apoptotic markers |
| Mebendazole | Tubulin Polymerization Inhibitor | Increased G2/M arrest, induction of apoptosis | |
| Taxane | Paclitaxel | Microtubule Stabilizer | G2/M arrest, induction of apoptosis |
| Vinca Alkaloid | Vinblastine | Tubulin Polymerization Inhibitor | G2/M arrest, induction of apoptosis |
Alternative Signaling Pathway: NOD2 Inhibition
While tubulin polymerization is a common target for benzimidazoles, some derivatives, particularly benzimidazole diamides, have been identified as selective inhibitors of the Nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway.[11] NOD2 is an intracellular pattern recognition receptor involved in the innate immune response.[12] Inhibition of this pathway can modulate inflammatory responses. Should investigations into tubulin inhibition prove inconclusive, exploring the effect of 1-(2-aminoethyl)benzimidazole on the NOD2 pathway could be a valuable alternative research direction.
Biomarkers for NOD2 pathway inhibition would include downstream effectors such as the phosphorylation of RIP2 kinase and the activation of NF-κB, as well as the production of pro-inflammatory cytokines like IL-8.[11][13]
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for the validation of biomarkers for 1-(2-aminoethyl)benzimidazole activity. By focusing on the well-established role of benzimidazoles as tubulin polymerization inhibitors, a clear path for experimental validation is outlined. The proposed biomarkers—related to cell cycle arrest and apoptosis—are readily measurable with standard laboratory techniques. A comparative analysis with other tubulin-targeting agents will be crucial in establishing the specific activity profile of 1-(2-aminoethyl)benzimidazole. Should this primary hypothesis be challenged by experimental data, the NOD2 signaling pathway presents a viable alternative mechanism to explore. Rigorous validation of these biomarkers will be essential for the future development and clinical application of this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [christie.openrepository.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
Assessing the Off-Target Profile of 1-(2-aminoethyl)benzimidazole: A Comparative Guide
For researchers and drug development professionals, understanding the off-target effects of a compound is paramount for advancing a molecule through the discovery pipeline. This guide provides a comparative assessment of the off-target profile of 1-(2-aminoethyl)benzimidazole, a representative small molecule of the benzimidazole class. Due to the limited publicly available off-target screening data for this specific molecule, this guide utilizes data from structurally related 2-substituted benzimidazoles to provide a representative analysis. This is compared with a well-characterized kinase inhibitor from a different structural class, Dabrafenib, to offer a broader perspective on selectivity.
Comparative Off-Target Analysis
The benzimidazole scaffold is a common feature in many biologically active compounds and is known to interact with a variety of protein targets, most notably protein kinases and microtubules.[1][2][3] Off-target interactions can lead to unforeseen toxicities or provide opportunities for drug repositioning.
To illustrate a typical off-target profile for a simple benzimidazole derivative, we have compiled representative data from public sources on the kinase inhibitory activity of such compounds. This is presented alongside the well-documented off-target profile of Dabrafenib, a BRAF inhibitor, to highlight differences in selectivity.[4]
Table 1: Representative Kinase Inhibition Profile
| Kinase Target | Representative 2-Substituted Benzimidazole (% Inhibition at 10 µM) | Dabrafenib (IC50, nM)[4] |
| Primary Target(s) | Varies (e.g., CK2, Aurora Kinase) | BRAF (V600E) |
| Representative Off-Targets | ||
| ABL1 | 25% | >1000 |
| SRC | 40% | >1000 |
| LCK | 35% | >1000 |
| CDK2/cyclin A | 60% | >1000 |
| GSK3β | 55% | >1000 |
| p38α (MAPK14) | 30% | >1000 |
| NEK9 | Not Reported | Potent Inhibition |
| CDK16 | Not Reported | Potent Inhibition |
| SIK2 | Not Reported | <100 |
Disclaimer: The data for the "Representative 2-Substituted Benzimidazole" is a composite illustration based on the known kinase inhibitory activities of various benzimidazole derivatives and does not represent a direct screen of 1-(2-aminoethyl)benzimidazole.
As the table suggests, benzimidazole derivatives can exhibit activity against a range of kinases, a characteristic that necessitates comprehensive profiling. In contrast, a targeted inhibitor like Dabrafenib shows high potency against its primary target with a more defined set of off-targets.[4]
Experimental Methodologies for Off-Target Profiling
A thorough assessment of off-target effects employs a combination of in vitro and cellular assays. Below are detailed protocols for key experiments typically used in off-target liability assessment.
In Vitro Kinase Panel Screening
This assay format is a primary tool for determining the selectivity of a compound against a broad range of purified kinases.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [1][5]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 1-(2-aminoethyl)benzimidazole) in 100% DMSO.
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the specific kinase and a corresponding fluorescein-labeled substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration equivalent to the Km,app for each kinase.
-
Prepare a stop solution containing EDTA and a terbium-labeled anti-phospho-specific antibody in TR-FRET dilution buffer.
-
-
Assay Procedure :
-
Dispense the test compound serially diluted in DMSO into a low-volume 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA/terbium-antibody solution.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Receptor Binding Assays
To assess interactions with non-kinase targets like G-protein coupled receptors (GPCRs), a radioligand binding assay is a standard method.
Experimental Protocol: Radioligand Binding Assay [6][7][8]
-
Membrane Preparation :
-
Prepare cell membrane homogenates from cell lines overexpressing the receptor of interest.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Procedure :
-
In a 96-well filter plate, add the membrane preparation, a fixed concentration of a specific radioligand, and a serial dilution of the test compound.
-
To determine non-specific binding, include control wells with an excess of a known, non-labeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly separate the bound and free radioligand by vacuum filtration.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis :
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential biological implications of off-target effects, the following diagrams have been generated.
Caption: General workflow for in vitro off-target profiling of a small molecule.
Caption: Hypothetical signaling pathway illustrating a benzimidazole compound's on- and off-target effects.
Conclusion
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures like benzimidazole is a critical step. This guide provides an objective comparison between traditional conventional synthesis and modern microwave-assisted techniques for preparing benzimidazoles, supported by experimental data and detailed protocols.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its synthesis traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, a process often requiring long reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant improvements in reaction speed, yield, and sustainability.[3][4][5]
Performance Comparison: Conventional vs. Microwave Synthesis
Microwave synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of benzimidazole derivatives. The primary benefits include a dramatic reduction in reaction time and a notable increase in product yields.
Studies have shown that microwave irradiation can reduce reaction times by 95% to 98% compared to conventional methods.[6][7][8] Reactions that typically take 2 to 8 hours to complete using traditional refluxing can be finished in just 3 to 10 minutes in a microwave reactor.[6] This acceleration is attributed to the rapid, uniform heating of the reaction mixture through dielectric heating, which minimizes side reactions and decomposition of reagents.[4][9]
In terms of product yield, microwave-assisted methods have been reported to increase yields by anywhere from 3% to as much as 113%.[6] Some studies report yield increases of 10% to 50%.[7][8][10] This improvement is often due to the cleaner reaction profiles and reduced formation of byproducts under microwave conditions.[11]
| Parameter | Conventional Synthesis | Microwave Synthesis | Key Advantages of Microwave Synthesis |
| Reaction Time | 2 - 8 hours[6] | 3 - 10 minutes[6] | 95-98% reduction in time.[6][7][8] |
| Product Yield | Variable, often lower | Generally higher (up to 113% increase)[6] | Increased efficiency and cleaner reactions.[6][11] |
| Energy Consumption | Higher | Lower | More energy-efficient process.[3][12] |
| Reaction Conditions | Often harsh, requiring high temperatures and prolonged heating[1] | Milder conditions, rapid heating[9] | Better for sensitive substrates.[4] |
| Solvent Use | Often requires solvents | Can be performed solvent-free[1][13] | Aligns with green chemistry principles.[5][11] |
Experimental Protocols
The following are generalized protocols for the synthesis of 2-substituted benzimidazoles, illustrating the procedural differences between the two methods.
Protocol 1: Conventional Synthesis (Phillips-Ladenburg Reaction)
This method involves the condensation of o-phenylenediamine with a carboxylic acid.
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Appropriate carboxylic acid (e.g., formic acid, benzoic acid) (1.0 mmol)
-
4M Hydrochloric acid (catalytic amount) or Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and the carboxylic acid.[14]
-
Add a catalytic amount of acid (e.g., a few drops of 4M HCl or a small amount of PPA).[6][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is alkaline.[14][16]
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water, and dry.[16]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a solvent-free approach using a microwave reactor.
Materials:
-
o-phenylenediamine or N-substituted-o-phenylenediamine (1.0 mmol)
-
Appropriate aldehyde or carboxylic acid (1.0 mmol)
-
Catalyst (e.g., Erbium(III) triflate (Er(OTf)₃) 1 mol%, or a few drops of 4M HCl)[1][9][13]
Procedure:
-
In a microwave-safe reaction vessel, combine the o-phenylenediamine and the aldehyde/carboxylic acid.[1][13]
-
Add the catalyst.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 3-10 minutes at a suitable power level (e.g., 100-150 W) and temperature.[6][13][17]
-
Monitor the reaction completion by TLC.
-
If an organic product separates, it can be extracted with a solvent like ethyl acetate.[1][13]
-
Dry the organic phase over sodium sulfate and evaporate the solvent to obtain the crude product.[1]
-
The product can be further purified by recrystallization if necessary.
Reaction Pathway and Workflow
The synthesis of benzimidazoles from o-phenylenediamine and an aldehyde or carboxylic acid proceeds through a cyclocondensation reaction.
Caption: Generalized reaction pathway for benzimidazole synthesis.
The experimental workflows for conventional and microwave synthesis highlight the significant difference in time and complexity.
Caption: Comparative workflow of synthesis methods.
Conclusion
The data and protocols presented clearly indicate that microwave-assisted synthesis is a superior method for the preparation of benzimidazoles in a research and development setting. The dramatic reduction in reaction times, coupled with increased yields and alignment with green chemistry principles, makes it an invaluable tool for accelerating drug discovery and other chemical synthesis programs.[3][11] While conventional heating remains a viable option, the efficiency, speed, and often cleaner product profiles of microwave synthesis offer compelling advantages for the modern chemistry lab.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 15. jocpr.com [jocpr.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. preprints.org [preprints.org]
Safety Operating Guide
Navigating the Safe Disposal of Benzimidazole, 1-(2-aminoethyl)-: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzimidazole, 1-(2-aminoethyl)-, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Hazard Information
Potential Hazards of Related Benzimidazole Compounds:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage or irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1][2]
Quantitative Hazard Classification for Analogous Compounds
For clarity, the hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below. It is important to treat Benzimidazole, 1-(2-aminoethyl)- as having similar potential hazards in the absence of specific data.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 1/2 | H318 | Causes serious eye damage/irritation.[1] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |
Step-by-Step Disposal Protocol
The proper disposal of Benzimidazole, 1-(2-aminoethyl)- is a critical final step in its lifecycle. The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of dust formation, a dust mask (e.g., N95) or a full-face respirator should be used.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect waste Benzimidazole, 1-(2-aminoethyl)- in a dedicated, properly labeled, and sealable container.[1][3] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "Benzimidazole, 1-(2-aminoethyl)-".[3] Include the approximate concentration and the date of accumulation.[1][3] Do not use abbreviations or chemical formulas on the label.[3]
-
Incompatible Materials: Do not mix Benzimidazole, 1-(2-aminoethyl)- with other waste streams, especially strong oxidizing agents.[4]
Step 3: Storage of Chemical Waste
Store the hazardous waste container in a designated and secure area.
-
Location: The storage area must be under the control of the laboratory director or principal investigator.[3]
-
Conditions: Keep the container tightly closed and in a dry, well-ventilated location.[5]
-
Spill Containment: It is advisable to store the container within a secondary containment tray to manage any potential leaks.[6]
Step 4: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and certified waste management company or your institution's Environmental Health and Safety (EHS) office.[7][8]
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting an online request.[8]
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste disposal service.
Step 5: Decontamination of Empty Containers
Empty containers that held Benzimidazole, 1-(2-aminoethyl)- must be treated as hazardous waste unless properly decontaminated.[1][5]
-
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., water, if the compound is soluble).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][3]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] It is a best practice to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of Benzimidazole, 1-(2-aminoethyl)-.
Caption: Disposal workflow for Benzimidazole, 1-(2-aminoethyl)-.
Disclaimer: This guide is intended for informational purposes and is based on general principles of hazardous waste management and data from related compounds. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet (SDS) for Benzimidazole, 1-(2-aminoethyl)- before handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. nswai.org [nswai.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety and Operational Guide for Handling Benzimidazole, 1-(2-aminoethyl)-
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling Benzimidazole, 1-(2-aminoethyl)-.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[1] | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required.[1] |
| Hand Protection | Disposable nitrile gloves.[1] | For prolonged or high-risk exposure, impervious reusable gloves are recommended.[1] Always inspect gloves for degradation and replace them as needed.[1] Hands should be washed thoroughly after glove removal.[1] |
| Body Protection | Laboratory coat or overalls. | A PVC apron may be used for additional protection during procedures with a high risk of splashing.[1] |
| Respiratory Protection | Particulate respirator (if dust is generated).[1] | Recommended to be NIOSH/MSHA or European Standard EN 149 approved. Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
Pre-Handling:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily accessible.[2]
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[3]
-
If the compound is a solid, handle it carefully to avoid generating airborne particles.
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and any equipment used, ensuring no residue remains.
Disposal Plan
Proper disposal of Benzimidazole, 1-(2-aminoethyl)- and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[2] |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood.[4] Collect the rinseate as hazardous waste.[4] Dispose of the cleaned labware according to institutional guidelines.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container.[2] Do not discard in regular trash.[2] |
| Spill Cleanup Materials | All materials used to clean a spill should be collected and disposed of as hazardous waste.[2][4] |
General Disposal Guidelines:
-
Never dispose of hazardous wastes by evaporation, in the sewer, or in the regular trash.[5]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[4]
Experimental Workflow
Caption: Workflow for the safe handling of Benzimidazole, 1-(2-aminoethyl)-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
